4-(4-Bromo-2-formylphenoxy)butanenitrile
Description
Properties
IUPAC Name |
4-(4-bromo-2-formylphenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWUPDUJZDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5): A Key Intermediate in Vilazodone Synthesis
Executive Summary: This document provides an in-depth technical overview of 4-(4-Bromo-2-formylphenoxy)butanenitrile, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2][3] Designed for researchers, chemists, and professionals in drug development, this guide elucidates the compound's physicochemical properties, presents a detailed synthetic protocol with mechanistic insights, and explores its strategic application in pharmaceutical manufacturing. By grounding technical data with practical, field-proven insights, this whitepaper serves as a comprehensive resource for understanding and utilizing this critical chemical building block.
Introduction and Strategic Importance
4-(4-Bromo-2-formylphenoxy)butanenitrile is a substituted aromatic compound whose significance is almost exclusively tied to its role as a key starting material in the multi-step synthesis of Vilazodone. Vilazodone is an antidepressant used for the treatment of major depressive disorder.[2] The molecular architecture of 4-(4-Bromo-2-formylphenoxy)butanenitrile is notable for its trifunctional nature: an aryl bromide, an aldehyde (formyl group), and a nitrile. Each of these groups offers a distinct reaction site, making it a versatile and strategically valuable intermediate for constructing the complex Vilazodone molecule. This guide will deconstruct the synthesis, properties, and application of this compound, providing the necessary framework for its effective use in a research and development setting.
Physicochemical and Structural Properties
The identity and purity of a starting material are paramount in pharmaceutical synthesis. The key properties of 4-(4-Bromo-2-formylphenoxy)butanenitrile are summarized below. A purity of 97% or higher is common for commercially available lots.
Table 1: Core Properties of 4-(4-Bromo-2-formylphenoxy)butanenitrile
| Property | Value | Source |
| CAS Number | 1039828-17-5 | |
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | |
| Purity | ≥97% | |
| Physical Form | Solid | N/A |
| InChI Key | KKSWUPDUJZDOFR-UHFFFAOYSA-N | |
| InChI Code | 1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 |
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Caption: Retrosynthetic analysis showing the key disconnection.
Step-by-Step Synthetic Protocol
This protocol describes a robust laboratory-scale synthesis. The causality for each procedural choice is explained to provide a deeper understanding of the reaction's success factors.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Expert Insight: An inert nitrogen atmosphere is crucial to prevent oxidation of the starting aldehyde and to exclude moisture, which can quench the phenoxide intermediate. Potassium carbonate is a mild, inexpensive base ideal for deprotonating the phenol without causing unwanted side reactions.
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of aldehyde).
-
Expert Insight: DMF is the solvent of choice as its polar, aprotic nature effectively solvates the potassium cation while leaving the phenoxide anion highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
-
Reagent Addition: Slowly add 4-bromobutanenitrile (1.1 eq) to the stirring mixture at room temperature.
-
Expert Insight: A slight excess of the alkyl halide ensures the complete consumption of the more valuable phenolic starting material. The addition is performed at room temperature to maintain control over the initial reaction rate.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: Heating is necessary to provide the activation energy for the Sₙ2 displacement. TLC monitoring is a self-validating step, allowing for confirmation that the starting material is consumed before proceeding to workup, preventing yield loss.
-
Workup & Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Expert Insight: The water quench dissolves the inorganic salts (K₂CO₃, KBr) and the DMF. Ethyl acetate is an effective solvent for extracting the desired organic product. Multiple extractions ensure maximum recovery.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Expert Insight: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Reaction Mechanism
The reaction proceeds through a classic Sₙ2 pathway. The base deprotonates the phenol, creating a potent nucleophile that attacks the electrophilic carbon atom bearing the bromine, inverting its stereochemistry (though it is achiral in this case) and displacing the bromide ion.
Caption: The Sₙ2 mechanism for the Williamson ether synthesis.
Application in Drug Development
The molecular structure of 4-(4-Bromo-2-formylphenoxy)butanenitrile is pre-organized for its role in constructing Vilazodone. The subsequent steps in the synthesis of Vilazodone involve complex transformations that ultimately couple this fragment with an indole-containing moiety.[1][6] While multiple patented routes exist, a plausible synthetic logic involves leveraging the three reactive handles of the intermediate.
Caption: Logical workflow of the intermediate's synthetic utility.
The aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig or Ullmann couplings, to introduce the piperazine ring found in Vilazodone.[7] The formyl group can be used in reactions like reductive amination or can be protected while other transformations occur. The nitrile can be hydrolyzed to a carboxylic acid or, more commonly in this context, reduced to a primary amine, which can then be used to form other bonds. The specific sequence of these transformations is a critical aspect of process development, designed to maximize yield and minimize impurity formation.
Safety, Handling, and Storage
As a fine chemical intermediate, 4-(4-Bromo-2-formylphenoxy)butanenitrile requires careful handling in a controlled laboratory environment.
-
Hazard Profile: While comprehensive toxicological data is not widely published, related compounds suggest it should be handled with care. Some suppliers indicate it may be harmful if swallowed.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
Conclusion
4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5) stands as a testament to the enabling power of well-designed chemical intermediates in modern pharmaceutical synthesis. Its value is intrinsically linked to the production of Vilazodone, where its trifunctional nature allows for a convergent and efficient synthetic strategy. A thorough understanding of its properties, synthesis via the Williamson ether reaction, and its downstream reactivity is essential for any scientist or researcher working in the field of medicinal or process chemistry. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important compound.
References
-
Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. ResearchGate. [Link]
-
ResearchGate. The retrosynthesis of vilazodone (7). [Link]
- Josephy, P. D., Mason, R. P., & Eling, T. (1982). Cooxidation of the clinical reagent 3,5,3'5'-tetramethylbenzidine by prostaglandin synthase. Cancer Research.
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Inxight Drugs. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]
- Google Patents.
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Axios Research. 4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS - 1937121-89-5. [Link]
-
Anitha, N., et al. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Figshare. [Link]
-
PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]
-
Kaaris Lab. 4-(4-Bromo-2-formylphenoxy)-benzonitrile | CAS 1937121-89-5. [Link]
-
Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]
-
Arkivoc. Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. [Link]
-
NIST WebBook. Butanenitrile, 4-bromo-. [Link]
-
NIST WebBook. Butanenitrile, 4-bromo-. [Link]
-
National Institutes of Health. Addition and Oxidation Reactivity of a Pentacoordinate Nickelacyclobutane. [Link]
-
Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]
Sources
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- 4. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 5. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. mdpi.com [mdpi.com]
Synthesis, Characterization, and Application of 4-(4-Bromo-2-formylphenoxy)butyronitrile: A Technical Guide for Advanced Drug Discovery
Executive Summary
In modern drug discovery and chemical biology, the rapid generation of molecular complexity relies heavily on versatile, multi-reactive building blocks. 4-(4-Bromo-2-formylphenoxy)butyronitrile (IUPAC: 4-(4-bromo-2-formylphenoxy)butanenitrile)[1] is a highly valuable trifunctional scaffold. By strategically integrating an aryl bromide, an aromatic aldehyde (formyl group), and an aliphatic nitrile into a single molecular framework, this compound enables divergent, orthogonal functionalization. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic methodology, and downstream applications for researchers developing complex pharmacophores or DNA-encoded libraries (DELs)[2].
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical parameters of a scaffold is critical for predicting its behavior in both synthetic workflows and biological environments. The table below summarizes the core properties of 4-(4-bromo-2-formylphenoxy)butyronitrile.
| Parameter | Value / Description |
| IUPAC Name | 4-(4-bromo-2-formylphenoxy)butanenitrile |
| CAS Registry Number | 1039828-17-5[1] |
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Ether Oxygen, Carbonyl Oxygen, Nitrile Nitrogen) |
| Rotatable Bonds | 5 |
| Estimated XLogP3 | ~2.5 (Optimal for lipophilic ligand efficiency)[3] |
Strategic Importance in Drug Discovery
The architectural brilliance of 4-(4-bromo-2-formylphenoxy)butyronitrile lies in its mutually compatible yet orthogonally reactive functional groups. This allows chemists to perform sequential derivatizations without the need for excessive protecting-group manipulations[4].
-
Aryl Bromide (C-Br): Serves as an excellent electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This site is typically used to extend the aromatic system or introduce heteroaryl vectors[2].
-
Formyl Group (-CHO): A highly electrophilic center primed for reductive aminations, Schiff base formations, or Knoevenagel condensations. In library synthesis, this is often the primary site for introducing diverse amine building blocks.
-
Butyronitrile Moiety (-C≡N): The three-carbon alkyl chain provides a flexible spatial linker, while the terminal nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole bioisostere via a [2+3] cycloaddition with azides.
Divergent Functionalization Pathways
The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how a single core can be branched into vastly different chemical spaces.
Caption: Divergent orthogonal functionalization pathways of the trifunctional scaffold.
Mechanistic Synthesis Pathway
The most robust and scalable route to 4-(4-bromo-2-formylphenoxy)butyronitrile is via a Williamson Ether Synthesis [5]. This involves the
Protocol: Step-by-Step Methodology
Causality & Rationale: The choice of potassium carbonate (
Step 1: Phenoxide Generation
-
Charge a flame-dried, nitrogen-flushed round-bottom flask with 5-bromosalicylaldehyde (1.0 equivalent, e.g., 10 mmol).
-
Dissolve the starting material in anhydrous DMF (0.2 M concentration).
-
Add finely powdered, anhydrous
(1.5 equivalents). Stir the suspension at room temperature for 30 minutes. The solution will transition to a deep yellow/orange hue, indicating the formation of the phenoxide anion.
Step 2: Nucleophilic Substitution (
Step 3: Workup and Isolation 6. Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3x the reaction volume). 7. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). 8. Wash the combined organic layers extensively with brine (5 × 50 mL). Expert Insight: Multiple brine washes are critical here to partition and remove residual DMF from the organic phase, which otherwise complicates purification.
Step 4: Purification
9. Dry the organic layer over anhydrous
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold before deploying it in complex library generation, the following analytical self-validation matrix must be satisfied.
| Analytical Technique | Purpose | Expected Data / Signatures |
| Structural Confirmation | Aldehyde: ~10.4 ppm (s, 1H)Aromatic: 7.0–7.8 ppm (m, 3H)Ether -CH | |
| Carbon Framework | Carbonyl C: ~188 ppmNitrile C: ~119 ppmC-Br: ~115 ppmAliphatic C: ~67, 25, 14 ppm | |
| HRMS (ESI-TOF) | Exact Mass Verification | |
| FT-IR (ATR) | Functional Group ID | C=O stretch: Strong, ~1680 cm |
By rigorously adhering to this synthesis and validation framework, researchers can confidently utilize 4-(4-bromo-2-formylphenoxy)butyronitrile as a foundational node for advanced therapeutic discovery.
References
-
Wikipedia. "Williamson ether synthesis". Organic Chemistry Portal. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library". PubMed Central (PMC). URL: [Link]
Sources
- 1. 4-(4-bromo-2-formylphenoxy)butanenitrile | 1039828-17-5 [m.chemicalbook.com]
- 2. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Trifunctional Probe Building Blocks [sigmaaldrich.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Introduction: A Versatile Intermediate for Modern Synthesis
An In-depth Technical Guide to 5-Bromo-2-(3-cyanopropoxy)benzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and potential applications of 5-Bromo-2-(3-cyanopropoxy)benzaldehyde. This document provides not just procedural steps but also the underlying scientific rationale to empower researchers in their advanced applications.
5-Bromo-2-(3-cyanopropoxy)benzaldehyde is a bespoke chemical entity designed for advanced organic synthesis and medicinal chemistry applications. Its molecular architecture is distinguished by three key functional groups: a brominated aromatic ring, a reactive aldehyde, and a cyanopropoxy ether chain. This strategic combination makes it a valuable precursor for constructing complex molecular scaffolds. The bromo-substituent offers a site for cross-coupling reactions, the aldehyde group is a gateway for imine formation and C-C bond formations, and the terminal nitrile is a versatile functional group that can be hydrolyzed, reduced, or participate in cycloadditions. The nitrile moiety is particularly significant in drug design, as it can enhance metabolic stability and act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1]
Proposed Synthesis: The Williamson Ether Synthesis Approach
The most logical and efficient route to synthesize 5-Bromo-2-(3-cyanopropoxy)benzaldehyde is via the Williamson ether synthesis, a robust and well-established method for forming ethers.[2][3][4] This reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][5]
Core Reaction:
-
Precursor: 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde)[6][7]
-
Reagent: 4-Bromobutyronitrile (or 4-chlorobutyronitrile)
-
Base: Sodium hydride (NaH)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Expertise in Action: Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group of 5-Bromosalicylaldehyde to form the corresponding sodium phenoxide.[2] This ensures a high concentration of the active nucleophile.
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF or THF are crucial. They effectively solvate the sodium cation, leaving the phenoxide anion highly reactive. The absence of water is critical to prevent quenching the base and the reactive phenoxide.
-
Alkyl Halide: 4-Bromobutyronitrile is an ideal primary alkyl halide for this SN2 reaction, minimizing the potential for competing elimination reactions.[3]
Detailed Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromosalicylaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via a syringe to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: Dissolve 4-bromobutyronitrile (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 5-Bromo-2-(3-cyanopropoxy)benzaldehyde.
Physicochemical and Spectral Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Based on the structures of the reactants. |
| Molecular Weight | 268.11 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Based on the solid nature of the precursor, 5-Bromosalicylaldehyde.[6] |
| Melting Point | > 60 °C | Expected to be a solid at room temperature, but with a melting point lower than the precursor (102-106 °C) due to the flexible ether chain. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone, DMF; Insoluble in water. | Typical for a moderately polar organic molecule of its size. |
| CAS Number | Not assigned | This is a specialized compound not widely cataloged. |
Predicted Spectral Data for Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.3 (s, 1H, -CHO)
-
δ 7.8-7.9 (d, 1H, Ar-H ortho to -CHO)
-
δ 7.6-7.7 (dd, 1H, Ar-H para to -CHO)
-
δ 7.0-7.1 (d, 1H, Ar-H ortho to ether)
-
δ 4.2 (t, 2H, -O-CH₂-)
-
δ 2.8 (t, 2H, -CH₂-CN)
-
δ 2.2-2.3 (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 189 (-CHO)
-
δ 160 (Ar-C-O)
-
δ 138, 135, 125, 118, 115 (Aromatic carbons)
-
δ 119 (-C≡N)
-
δ 68 (-O-CH₂)
-
δ 26 (-CH₂-CH₂-CH₂-)
-
δ 15 (-CH₂-CN)
-
-
FT-IR (KBr, cm⁻¹):
-
~2250 (C≡N stretch, characteristic for nitrile)
-
~1690 (C=O stretch, aromatic aldehyde)
-
~1250 (C-O stretch, aryl ether)
-
~2850-2950 (C-H stretches, aliphatic)
-
~3050-3100 (C-H stretches, aromatic)
-
-
Mass Spectrometry (EI):
-
Molecular ion peaks at m/z 267 and 269 with approximately 1:1 intensity, which is the characteristic isotopic signature of a monobrominated compound.
-
Purification and Characterization Workflow
Achieving high purity is essential for subsequent applications. The following protocol outlines a self-validating system for purification and characterization.
Detailed Purification Protocol
-
Crude Product Preparation: The concentrated crude oil or solid obtained from the synthesis work-up is the starting point.
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel for solids, or dissolved in a minimal amount of dichloromethane for oils) onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Recrystallization (Optional): For achieving analytical purity (>99%), dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in the previous section (NMR, IR, MS).
Purification and Validation Workflow Diagram
Caption: A comprehensive workflow for the purification and validation of the final product.
Potential Applications in Research and Drug Development
The unique combination of functional groups in 5-Bromo-2-(3-cyanopropoxy)benzaldehyde makes it a highly valuable platform for creating novel molecules with potential therapeutic applications.
-
Scaffold for Medicinal Chemistry: The core structure is related to other benzaldehyde derivatives that have demonstrated anticancer and anti-inflammatory properties.[8] This compound can serve as a starting point for synthesizing libraries of new chemical entities for screening against various biological targets.
-
Intermediate for Complex Synthesis: The aldehyde can be converted into a wide range of other functional groups or used in multi-component reactions. The bromine atom is a handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Probe for Chemical Biology: The cyanopropoxy chain can be used to attach linkers for bioconjugation or for developing chemical probes to study biological pathways.
Conceptual Application Pathway
Caption: Conceptual pathway from the core scaffold to a potential drug candidate.
Safety and Handling
As a novel chemical, 5-Bromo-2-(3-cyanopropoxy)benzaldehyde should be handled with care, assuming it is hazardous. The safety profile is inferred from its constituent functional groups: an organobromine compound and a nitrile.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Nitriles can be toxic and may cause irritation.[10] While generally less acutely toxic than inorganic cyanides, some can be metabolized to release cyanide.[9][11] Handle with appropriate caution.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (Supporting Information). General procedures for preparation of starting materials. Retrieved from [Link]
-
NMRium. NMR Predictor. Retrieved from [Link]
-
MDPI. (2018). Biological Activities of Compounds Produced by Microorganisms Encountered in Cyanobacterial Blooms and Cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Retrieved from [Link]
- PATSNAP. (2019, May 21). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
-
Insight into the Potential Cyanobacterial Metabolites and Their Screening Strategies. (2022, March 8). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72863, 5-Bromosalicylaldehyde. Retrieved from [Link]
-
Chegg. (2025, October 13). Predict the NMR spectrum of benzaldehyde. Retrieved from [Link]
-
AccScience Publishing. (2023, October 26). Cytotoxicity of bioactive compounds derived from cyanobacteria. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 5-Bromosalicylaldehyde. Retrieved from [Link]
-
NMRium. NMR Predictor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
Mapana Journal of Sciences. (2021, August 28). Cu(II), Cd(II) and Ni(II) Complexes of 5-Bromosalicylaldehyde-4-hydroxybenzhydrazone: Synthesis and Spectral Studies. Retrieved from [Link]
- Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
National Center for Biotechnology Information. (2012). CyanoPhyChe: A Database for Physico-Chemical Properties, Structure and Biochemical Pathway Information of Cyanobacterial Proteins. Retrieved from [Link]
-
Eman Research Publishing. (2024, May 14). Public Health Potential of Cyanobacteria-Derived Bioactive Compounds in the Fight Against Infectious Diseases and Cancer. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
Frontiers. (2019, July 3). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]
-
ResearchGate. (2013, August). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. Retrieved from [Link]
-
PubMed. (1993). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. Retrieved from [Link]
-
PLOS One. (2012, November 21). CyanoPhyChe: A Database for Physico-Chemical Properties, Structure and Biochemical Pathway Information of Cyanobacterial Proteins. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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Comprehensive Technical Guide on 4-Bromo-2-formylphenyl 3-cyanopropyl ether: Synthesis, Characterization, and Applications in Advanced Medicinal Chemistry
Executive Summary
In the realm of target-oriented organic synthesis and drug discovery, the strategic selection of polyfunctional building blocks dictates the efficiency of the entire synthetic route. 4-Bromo-2-formylphenyl 3-cyanopropyl ether (systematically known as 4-(4-bromo-2-formylphenoxy)butanenitrile , CAS: 1039828-17-5) is a highly versatile, trifunctional intermediate [1]. By integrating an aryl bromide, an electrophilic aldehyde, and an aliphatic nitrile into a single scaffold, this molecule serves as a critical hub for the divergent synthesis of complex heterocycles, including functionalized benzofurans, chromans, and advanced pharmaceutical APIs.
This whitepaper dissects the structural causality, self-validating synthetic protocols, and orthogonal reactivity of this essential intermediate.
Structural Causality & Orthogonal Reactivity
The synthetic value of 4-(4-bromo-2-formylphenoxy)butanenitrile lies in its strictly orthogonal reactivity profile. Each of its three functional groups can be selectively manipulated without cross-reactivity, provided the correct catalytic or stoichiometric conditions are applied:
-
The Aryl Bromide (-Br) : Positioned para to the ether linkage and meta to the formyl group, the C-Br bond is slightly activated by the electron-withdrawing nature of the aldehyde. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).
-
The Formyl Group (-CHO) : As a highly electrophilic center, the aldehyde is susceptible to nucleophilic attack. It readily undergoes Wittig olefination, Knoevenagel condensations, or reductive amination to install complex side chains.
-
The Aliphatic Nitrile (-CN) : The terminal cyano group acts as a masked primary amine or carboxylic acid. It can be selectively reduced (e.g., via Raney Nickel/H₂) or hydrolyzed, providing a flexible tether for subsequent intramolecular cyclization.
Divergent Synthetic Applications Workflow
The following diagram illustrates the synthetic origin of the intermediate and its divergent pathways toward complex heterocyclic architectures.
Workflow detailing the synthesis and divergent applications of the trifunctional intermediate.
Self-Validating Synthetic Protocol
The synthesis of 4-(4-bromo-2-formylphenoxy)butanenitrile relies on the classic Williamson ether synthesis, specifically the O-alkylation of 5-bromosalicylaldehyde with 4-bromobutyronitrile [2].
Causality of Experimental Choices
-
Base Selection (K₂CO₃) : Potassium carbonate is deliberately chosen over stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). The mild basicity of K₂CO₃ (conjugate acid pKₐ ~10.3) is perfectly tuned to deprotonate the relatively acidic phenol of 5-bromosalicylaldehyde (pKₐ ~8.0, lowered by the electron-withdrawing -Br and -CHO groups) [3]. Stronger bases risk triggering unwanted intermolecular aldol condensations or Cannizzaro reactions at the formyl group.
-
Solvent Selection (DMF) : N,N-Dimethylformamide is a polar aprotic solvent that strongly solvates the K⁺ cation. This leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the primary bromide on 4-bromobutyronitrile [2].
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding.
Step 1: Deprotonation & Activation
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Dissolve 5-bromosalicylaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
-
Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol) in a single portion.
-
Stir the suspension at ambient temperature for 30 minutes. Validation Checkpoint: The solution will shift from pale yellow to a deep, vibrant yellow, visually confirming the formation of the phenoxide anion.
Step 2: Sₙ2 Alkylation 5. Add 4-bromobutyronitrile (1.1 eq, 11 mmol) dropwise via syringe over 5 minutes. 6. Heat the reaction mixture to 80°C using an oil bath and maintain for 4 to 6 hours.
Step 3: Reaction Monitoring (In-Process Validation) 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. 8. Validation Checkpoint: The starting phenol is highly UV-active and stains bright yellow with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is deemed complete when the lower R_f starting material spot disappears, replaced by a single, higher R_f product spot (the ether is less polar than the phenol).
Step 4: Workup & Purification 9. Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. This precipitates the product and dissolves the inorganic potassium salts. 10. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). 11. Wash the combined organic layers extensively with brine (5 × 50 mL). Causality: Repeated brine washes are critical to partition and remove residual DMF from the organic layer. 12. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography or recrystallization from hot ethanol to yield the pure target compound.
Quantitative Characterization Data
To ensure absolute scientific integrity and verify the success of the synthesis, the isolated compound must be subjected to rigorous analytical characterization. The table below summarizes the expected spectroscopic metrics for 4-(4-bromo-2-formylphenoxy)butanenitrile.
| Analytical Technique | Target Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 10.40 (s, 1H) | Formyl proton (-CHO) |
| δ (ppm) | 7.95 (d, J = 2.5 Hz, 1H) | Aromatic H (C6, ortho to Br) | |
| δ (ppm) | 7.65 (dd, J = 8.8, 2.5 Hz, 1H) | Aromatic H (C4) | |
| δ (ppm) | 6.90 (d, J = 8.8 Hz, 1H) | Aromatic H (C3, ortho to ether) | |
| δ (ppm) | 4.20 (t, J = 6.0 Hz, 2H) | Ether methylene (-O-CH₂-) | |
| δ (ppm) | 2.65 (t, J = 7.1 Hz, 2H) | Nitrile methylene (-CH₂-CN) | |
| δ (ppm) | 2.20 (quintet, J = 6.5 Hz, 2H) | Central aliphatic (-CH₂-) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | ~188.5 | Carbonyl carbon (C=O) |
| δ (ppm) | ~119.2 | Nitrile carbon (-C≡N) | |
| FT-IR Spectroscopy | ν (cm⁻¹) | 2245 | C≡N stretching vibration |
| ν (cm⁻¹) | 1685 | C=O stretching vibration | |
| LC-MS (ESI+) | m/z | 268.0 / 270.0 | [M+H]⁺ (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br) |
References
-
Molecules (MDPI). "1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation." Molecules, 2016, 21(2), 187.[Link]
-
Synthesis (Thieme). "Synthesis of Benzofurans via Alkylation and Cyclization of o-Substituted Benzaldehydes." Synthesis, 2012, 44, 1171-1177.[Link]
4-(4-Bromo-2-formylphenoxy)butanenitrile molecular weight and formula
This technical guide details the physicochemical properties, synthetic methodology, and application spectrum of 4-(4-Bromo-2-formylphenoxy)butanenitrile , a specialized intermediate in medicinal chemistry.
Executive Summary
4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS: 1039828-17-5) is a bifunctional aromatic ether widely utilized as a scaffold in the synthesis of pharmaceutical agents. Characterized by a 5-bromosalicylaldehyde core etherified with a butyronitrile chain, this molecule serves as a critical "linker intermediate." Its dual reactivity—stemming from the electrophilic aldehyde and the reducible/hydrolyzable nitrile—makes it an ideal precursor for complex heterocycles, including benzofurans and indole derivatives, often found in kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule is defined by a benzene ring substituted at the 1, 2, and 4 positions, creating a distinct electronic environment suitable for regioselective transformations.
Table 1: Physicochemical Constants
| Property | Data | Note |
| IUPAC Name | 4-(4-Bromo-2-formylphenoxy)butanenitrile | |
| CAS Number | 1039828-17-5 | Verified Registry |
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | Monoisotopic Mass: 266.99 |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| Melting Point | 58–62 °C (Typical for class) | Experimental verification required per batch |
| SMILES | N#CCCCOC1=C(C=O)C=C(Br)C=C1 |
Structural Analysis
The structure features three reactive centers:[1]
-
Aldehyde (-CHO): Susceptible to condensation (e.g., Knoevenagel, Wittig) or reductive amination.
-
Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Nitrile (-CN): A masked primary amine (via reduction) or carboxylic acid (via hydrolysis).
Synthetic Methodology
The synthesis follows a Williamson Ether Synthesis pathway, leveraging the acidity of the phenolic hydroxyl group on 5-bromosalicylaldehyde.
Reaction Scheme
The core transformation involves the nucleophilic attack of the phenoxide ion on 4-bromobutyronitrile.
Figure 1: Synthetic pathway for the alkylation of 5-bromosalicylaldehyde.
Experimental Protocol
Reagents:
-
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
-
4-Bromobutyronitrile (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
Step-by-Step Procedure:
-
Activation: Charge a reaction vessel with 5-bromo-2-hydroxybenzaldehyde and anhydrous DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to bright yellow. -
Alkylation: Add 4-bromobutyronitrile dropwise. Add catalytic KI to accelerate the Finkelstein exchange (in situ conversion of alkyl bromide to more reactive alkyl iodide).
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Quench: Cool to room temperature and pour the mixture into ice-cold water (10x volume). The product often precipitates as a solid.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous validation.
Analytical Standards
-
HPLC Purity: >98.0% (Area %).
-
1H NMR (CDCl3, 400 MHz):
- 10.40 (s, 1H, -CHO) – Distinctive aldehyde singlet.
- 7.90 (d, 1H, Ar-H3) – Ortho to aldehyde.
- 7.65 (dd, 1H, Ar-H5).
- 6.90 (d, 1H, Ar-H6) – Ortho to ether.
- 4.20 (t, 2H, -O-CH2-).
- 2.65 (t, 2H, -CH2-CN).
- 2.20 (m, 2H, -CH2-).
QC Workflow Logic
Figure 2: Quality Control Decision Matrix.
Applications in Drug Discovery
This molecule is not merely an end-product but a divergent intermediate .
-
Benzofuran Synthesis: Under basic conditions (e.g., DBU or alkoxides), the active methylene adjacent to the nitrile can undergo intramolecular condensation with the aldehyde, cyclizing to form substituted benzofurans.
-
Linkerology: The butyronitrile chain provides a specific 4-carbon spacer. Reduction of the nitrile to a primary amine (
) allows for conjugation to other pharmacophores, a strategy used in PROTAC linker design. -
Kinase Inhibition: The 5-bromo position allows for Suzuki coupling to introduce bi-aryl motifs common in kinase inhibitors (e.g., modifying the scaffold for selectivity against specific tyrosine kinases).
Safety & Handling (E-E-A-T)
-
Hazards: Classified as an Irritant (Skin/Eye).[2] The nitrile moiety poses a risk of liberating cyanide under extreme acidic/metabolic conditions, though the molecule itself is stable.
-
Storage: Store at 2–8°C under inert atmosphere (
). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged air exposure. -
Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste.
References
-
Guidechem. (2024). CAS 1039828-17-5: 4-(4-Bromo-2-formylphenoxy)butanenitrile Chemical Properties. Retrieved from
-
PubChem. (2024).[3] Compound Summary: 4-(4-Bromo-3-formylphenoxy)benzonitrile (Structural Analog). Retrieved from
-
ChemicalBook. (2024). Synthesis of Phenoxy-benzaldehyde Derivatives. Retrieved from
-
Organic Syntheses. (2011). Regioselective Formylation of Bromophenols. Org. Synth. 2011, 88, 212-223. Retrieved from
Sources
Structural and Functional Divergence: A Comparative Analysis of 4-(4-bromo-2-formylphenoxy)butanenitrile and its Benzonitrile Isomers
An in-depth technical guide analyzing the structural, physicochemical, and synthetic divergence between aliphatic and aromatic nitrile-bearing phenoxy scaffolds.
Executive Summary & Core Directive
In rational drug design and advanced intermediate synthesis, the selection of a linker moiety—specifically choosing between an aliphatic chain and an aromatic ring—profoundly dictates a molecule's physicochemical properties, receptor binding kinetics, and downstream synthetic reactivity.
This whitepaper provides a comprehensive comparative analysis between the aliphatic ether 4-(4-bromo-2-formylphenoxy)butanenitrile [1] and its aromatic counterpart, 4-(4-bromo-2-formylphenoxy)benzonitrile [2]. Furthermore, to provide complete context for drug development professionals, we contrast these with their critical positional isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile [3], which serves as the fundamental precursor in the synthesis of boron-based PDE4 inhibitors such as Crisaborole[2].
Structural and Physicochemical Profiling
The substitution of a butanenitrile group with a benzonitrile group fundamentally alters the electronic and spatial geometry of the molecule.
-
The Aliphatic Scaffold: 4-(4-bromo-2-formylphenoxy)butanenitrile (CAS: 1039828-17-5)[1] utilizes a flexible, sp3-hybridized propyl chain to link the phenoxy core to the terminal nitrile. This flexibility provides high rotational freedom, allowing the molecule to adopt multiple conformations. Electronically, the alkyl chain exerts only a mild inductive electron-donating effect (+I) on the ether oxygen.
-
The Aromatic Scaffold: 4-(4-bromo-2-formylphenoxy)benzonitrile (CAS: 1937121-89-5)[2] replaces the aliphatic chain with a rigid, sp2-hybridized phenyl ring, creating a diaryl ether. The nitrile group is in direct conjugation with the aromatic system, exerting a powerful resonance electron-withdrawing effect (-R). This delocalizes the lone pairs on the ether oxygen, significantly reducing its basicity and altering its hydrogen-bond acceptor capacity.
-
The Positional Isomer (Crisaborole Precursor): 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9)[3] shifts the formyl group to the meta position relative to the ether linkage. This specific spatial arrangement is an absolute geometric requirement for the subsequent borylation and cyclization steps that form the benzoxaborole pharmacophore in Crisaborole[2].
Table 1: Comparative Physicochemical Data
| Property | 4-(4-bromo-2-formylphenoxy)butanenitrile | 4-(4-bromo-2-formylphenoxy)benzonitrile | 4-(4-bromo-3-formylphenoxy)benzonitrile |
| CAS Number | 1039828-17-5[1] | 1937121-89-5[2] | 906673-54-9[3] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₄H₈BrNO₂ | C₁₄H₈BrNO₂ |
| Molecular Weight | 268.11 g/mol | 302.13 g/mol | 302.13 g/mol |
| Linker Type | Aliphatic (sp3, flexible) | Aromatic (sp2, rigid) | Aromatic (sp2, rigid) |
| Rotatable Bonds | 5 | 2 | 2 |
| Primary Use Case | Exploratory SAR / Flexible Linker | Impurity Profiling / Rigid Scaffold | PDE4 Inhibitor Precursor (Crisaborole) |
Mechanistic Causality in Synthetic Workflows
The synthesis of these compounds requires entirely different mechanistic approaches dictated by the electronic nature of the electrophile. Understanding the causality behind reagent selection is critical for process scale-up.
Logic of Aliphatic Etherification (Sₙ2)
Synthesizing the butanenitrile derivative relies on a bimolecular nucleophilic substitution (Sₙ2). The phenoxide anion attacks the primary alkyl halide (4-bromobutanenitrile).
-
Solvent Causality: Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. DMF is preferred over DMSO here as it is easier to wash out during the aqueous workup of highly lipophilic Sₙ2 products.
Logic of Diaryl Etherification (SₙAr)
Synthesizing the benzonitrile isomers requires Nucleophilic Aromatic Substitution (SₙAr).
-
Electrophile Causality: 4-fluorobenzonitrile is used instead of the bromo-analog. In SₙAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity makes the ipso-carbon highly electrophilic, drastically accelerating the reaction.
-
Base Causality: Cesium carbonate (Cs₂CO₃) is employed to leverage the "cesium effect." The large, highly polarizable Cs⁺ ion binds loosely to the phenoxide, increasing its solubility and nucleophilicity in DMSO compared to standard potassium or sodium bases.
Fig 1: Structural divergence and synthetic pathways for aliphatic vs. aromatic nitrile linkers.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls that guarantee chemical identity without requiring immediate mass spectrometry.
Protocol A: Synthesis of 4-(4-bromo-2-formylphenoxy)butanenitrile
-
Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Add K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Visual Validation: The solution will shift from pale yellow to a deep, vibrant yellow, confirming the quantitative formation of the phenoxide anion.
-
Alkylation: Add 4-bromobutanenitrile (1.2 eq) dropwise via syringe.
-
Reaction: Elevate the temperature to 80°C and stir for 6 hours.
-
In-Process Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes/EtOAc 3:1). Stain the plate with aqueous Ferric Chloride (FeCl₃). Self-Validation: The starting material will stain intensely purple (free phenol), whereas the product spot will not stain, confirming complete etherification.
-
Workup: Quench with ice water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to completely remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 4-(4-bromo-2-formylphenoxy)benzonitrile (SₙAr)
-
Preparation: Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMSO (0.15 M).
-
Activation: Add Cs₂CO₃ (1.5 eq) and stir at 50°C for 30 minutes to maximize the "cesium effect."
-
Substitution: Add 4-fluorobenzonitrile (1.1 eq) in a single portion.
-
Reaction: Elevate the temperature to 100°C and stir for 12 hours. DMSO stabilizes the highly charged Meisenheimer intermediate formed at this stage.
-
In-Process Validation (HPLC & NMR): Monitor via reverse-phase HPLC. Self-Validation: The formation of the diaryl ether is confirmed by a massive shift to a longer retention time due to the loss of the polar hydroxyl group. Subsequent ¹H-NMR will show the disappearance of the broad phenolic OH peak (~10.5 ppm) and the appearance of a distinct AA'BB' splitting pattern (~7.5-7.8 ppm) corresponding to the para-substituted benzonitrile ring.
-
Workup: Cool to room temperature and pour the DMSO solution into vigorously stirred ice water. The rigid diaryl ether will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Regioselective Divergence in Drug Design
When targeting specific enzyme pockets (such as the bimetallic zinc/magnesium center in PDE4), the exact regiochemistry of the formyl group on the phenoxy ring dictates whether the molecule can be successfully converted into an active drug.
Fig 2: Regioselective divergence in the synthesis of benzonitrile positional isomers via SₙAr.
References
-
Axios Research. "4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS - 1937121-89-5".[2] URL:[Link]
-
PubChem. "4-(4-Bromo-3-formylphenoxy)benzonitrile | CID 118988938".[3] URL:[Link]
Sources
A Technical Guide to the Safe Handling of 4-(4-Bromo-2-formylphenoxy)butanenitrile: A Hazard Analysis and Risk Mitigation Whitepaper
Abstract: This document provides a comprehensive safety and handling guide for 4-(4-bromo-2-formylphenoxy)butanenitrile for use by researchers, scientists, and drug development professionals. In the absence of a publicly available, manufacturer-issued Safety Data Sheet (SDS), this guide synthesizes data from structurally analogous compounds and an analysis of constituent functional groups to establish a robust, inferred safety profile. It covers hazard identification, exposure controls, handling and storage protocols, and emergency procedures, grounding all recommendations in established chemical safety principles to ensure a high margin of safety in a laboratory setting.
Chemical Identification and Structural Analysis
4-(4-Bromo-2-formylphenoxy)butanenitrile is a complex organic molecule incorporating several functional groups that dictate its chemical behavior and toxicological profile. Understanding this structure is fundamental to anticipating its hazards.
Table 1: Chemical Identifiers for 4-(4-Bromo-2-formylphenoxy)butanenitrile
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 4-(4-Bromo-2-formylphenoxy)butanenitrile | Internal |
| Synonym(s) | 4-(4-bromo-2-formylphenoxy)butanenitrile | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| InChI Code | 1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 | [1] |
| InChI Key | KKSWUPDUJZDOFR-UHFFFAOYSA-N |[1] |
Structural Breakdown and Inferred Reactivity: The molecule's structure can be deconstructed into four key regions, each contributing to its overall safety profile:
-
Aromatic Ring with Bromo- Substituent: This moiety suggests potential for skin and eye irritation, a common characteristic of halogenated aromatic compounds.[2] During combustion, it is highly likely to produce toxic hydrogen bromide gas.[2][3]
-
Formyl Group (-CHO): The aldehyde functional group is a known irritant and potential sensitizer, contributing to the likelihood of respiratory tract irritation.
-
Ether Linkage (-O-): Generally stable, but can form peroxides over time if exposed to air and light, although this is less common for aromatic ethers.
-
Butanenitrile Group (-C₄H₈CN): The aliphatic nitrile is a significant source of potential toxicity. Organic nitriles can be metabolized to release cyanide, leading to acute toxicity if inhaled, ingested, or absorbed through the skin.[4] Structurally similar compounds like 4-Bromobutyronitrile are classified as acutely toxic.[5]
Inferred Hazard Identification and GHS Classification
A formal GHS classification for 4-(4-Bromo-2-formylphenoxy)butanenitrile is not available. Therefore, a conservative classification has been inferred from the known hazards of its functional groups and data from structurally similar chemicals. The following diagram illustrates the logic applied.
Caption: Logic for inferring GHS classification from analogs and functional groups.
Based on this analysis, the following GHS classification should be adopted for all laboratory work.
Table 2: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
-
Signal Word: Danger
-
Pictograms:
-
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][7]
-
First-Aid Measures
Immediate medical attention is required in case of exposure. Show this safety guide to the doctor in attendance.[2][5]
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration, preferably with a pocket mask with a one-way valve.[5] Do not use mouth-to-mouth resuscitation. Call a physician or poison control center immediately.
-
Skin Contact: Take off immediately all contaminated clothing.[2][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting.[5][7] If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, combining engineering controls with a strict PPE protocol.
4.1 Engineering Controls
-
Primary Containment: All work involving weighing, handling, or transferring the solid compound or its solutions must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[5]
4.2 Personal Protective Equipment (PPE) Protocol Disposable nitrile gloves provide only a temporary barrier and must be removed and discarded immediately upon contamination.[8]
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Guidelines |
|---|---|---|
| Hand Protection | Nitrile rubber gloves (minimum 0.4 mm thickness) | Provides resistance to a range of chemicals.[7] Always check gloves for integrity before use. Discard and replace immediately after contamination or after each chemical-handling task to avoid cross-contamination.[8] Never reuse disposable gloves.[8] |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] Protects against splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat | Wear a fully buttoned lab coat to protect skin and personal clothing. |
| Respiratory Protection | Not typically required if work is performed in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for mitigating risk.
5.1 Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Personal Protection: Don all required PPE as per the sequence outlined in the diagram above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and handle gently to avoid creating dust.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface and any equipment used.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands and face thoroughly after handling the substance and before breaks.[7]
5.2 Storage Protocol Improper storage can degrade the chemical and its protective packaging.
Table 4: Storage Conditions
| Parameter | Requirement | Rationale |
|---|---|---|
| Location | Store locked up in a dry, cool, and well-ventilated place.[5][7] | Prevents degradation and accidental access. |
| Container | Keep container tightly closed.[2][5][7] | Prevents contamination and release of vapors. |
| Temperature | Store between 10°C and 25°C (50°F and 77°F).[9] Avoid temperatures above 40°C.[7] | High heat can accelerate chemical decomposition. |
| Light/Air | Protect from direct sunlight and air. | Prevents light-induced degradation and potential peroxide formation. |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5] | Prevents dangerous chemical reactions. |
Accidental Release and Disposal
6.1 Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For a small spill, use a non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection if necessary.
6.2 Disposal Considerations
-
Dispose of the chemical and any contaminated materials as hazardous waste. All disposal practices must comply with federal, state, and local environmental regulations. Do not allow the product to enter drains.[2]
Physical and Chemical Properties
Table 5: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point/Range | Data not available |
| Boiling Point/Range | Data not available |
| Solubility | Data not available |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Heat, direct sunlight, and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3][5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][3][10]
References
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Unigloves. How to Store Nitrile Gloves Properly. [Link]
-
BASF. Safety data sheet. [Link]
-
Eastwest Medico. The Ultimate Guide to Properly Storing Nitrile Gloves. [Link]
-
PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
FedEx. FedEx Ground Service Hazardous Materials Table. [Link]
-
Wikipedia. Nitrile. [Link]
-
European Medicines Agency. Appendix 5: Toxicological Data for Class 2 Solvents. [Link]
-
J&K Scientific. JK-0100 - Safety Data Sheet. [Link]
-
OSHA. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
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Solubility of 4-(4-Bromo-2-formylphenoxy)butanenitrile in DMSO
An In-Depth Technical Guide to the Solubility of 4-(4-Bromo-2-formylphenoxy)butanenitrile in Dimethyl Sulfoxide (DMSO)
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's biological activity, formulation, and overall viability as a therapeutic candidate. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in this field, prized for its exceptional ability to dissolve a wide array of compounds for high-throughput screening (HTS) and preclinical studies.[1][2] This technical guide provides a comprehensive examination of the solubility of a specific research compound, 4-(4-Bromo-2-formylphenoxy)butanenitrile, in DMSO. We delve into the theoretical underpinnings of its solubility based on molecular structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for assessing and understanding compound solubility in DMSO.
Foundational Principles: Understanding the Solute and Solvent
A predictive understanding of solubility begins with a thorough analysis of the interacting components. The principle of "like dissolves like" is a useful heuristic, but a deeper dive into the specific intermolecular forces is necessary for a professional context.
The Solute: 4-(4-Bromo-2-formylphenoxy)butanenitrile
This compound is a polyfunctional molecule, and its solubility is a composite of the contributions from each functional group.
-
Structure:
-
Aromatic Core: A brominated phenyl ring provides a large, relatively nonpolar surface area.
-
Polar Functional Groups: It possesses three key polar moieties:
-
An aldehyde (formyl) group (-CHO)
-
An ether linkage (-O-)
-
A nitrile group (-C≡N)
-
-
Aliphatic Linker: A four-carbon chain adds to the nonpolar character.
-
The presence of multiple polar groups capable of acting as hydrogen bond acceptors and participating in dipole-dipole interactions is expected to contribute positively to its solubility in polar solvents.[3]
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the formula (CH₃)₂SO, is a powerful and versatile polar aprotic solvent.[4][5] Its utility stems from a unique combination of properties.
-
High Polarity: The S=O bond is strongly polarized, making DMSO an excellent solvent for a wide range of polar and nonpolar compounds.[6][7]
-
Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor. This prevents it from forming a tight "solvation shell" around solutes in the way protic solvents like water do, often enhancing solubility.[4]
-
High Boiling Point: At 189 °C, DMSO is non-volatile under standard lab conditions, which is advantageous for sample stability but challenging for solvent removal.[4][5]
| Property | 4-(4-Bromo-2-formylphenoxy)butanenitrile | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₁H₁₀BrNO₂ | (CH₃)₂SO |
| Molecular Weight | 268.11 g/mol | 78.13 g/mol [4] |
| Key Functional Groups | Aldehyde, Ether, Nitrile, Bromo-Aromatic | Sulfoxide |
| Solvent Type | N/A (Solute) | Polar Aprotic[4] |
| Boiling Point | Not readily available | 189 °C[5] |
| Melting Point | Not readily available | 19 °C[4] |
Table 1: Comparative Physicochemical Properties of the Solute and Solvent.
Predicted Molecular Interactions
The solubility of 4-(4-Bromo-2-formylphenoxy)butanenitrile in DMSO is governed by the formation of favorable solute-solvent interactions that overcome the solute-solute forces within the crystal lattice. The primary interactions will be strong dipole-dipole forces between the highly polar sulfoxide group of DMSO and the polar nitrile and formyl groups of the solute.
Figure 1: Hypothesized dipole-dipole interactions between the solute and DMSO.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, not all solubility measurements are equal. The context of the experiment dictates whether a kinetic or thermodynamic value is more relevant.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid material.[8] This value is crucial for formulation and biopharmaceutical studies.
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when added from a high-concentration stock (typically DMSO) into an aqueous buffer.[9][10] It often results in a supersaturated, metastable solution and yields higher values than thermodynamic solubility.[11] This is the value most relevant to early-stage HTS, where it predicts if a compound will remain in solution under assay conditions.
Understanding this distinction is paramount, as using a kinetic value for a thermodynamic application can lead to significant errors in downstream development.[8][12]
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.
Protocol: Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[13] Its deliberate pace is designed to ensure true equilibrium is reached.
Causality Behind Choices:
-
Extended Incubation (24-48h): Many complex organic molecules dissolve slowly. A shorter incubation might underestimate the true solubility. This extended period allows the system to overcome kinetic barriers and reach thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent.[14] For most solids, solubility increases with temperature.[15][16] Precise temperature control (e.g., in a calibrated incubator) is essential for reproducibility.
-
Vigorous Agitation: Constant shaking maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire solvent volume becomes saturated.
-
Phase Separation: Inaccurate separation of undissolved solid is the most common source of error, leading to artificially high results. High-speed centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust, self-validating workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 4-(4-Bromo-2-formylphenoxy)butanenitrile to a glass vial (e.g., 2-5 mg). The excess is visually confirmed and ensures saturation.
-
Solvent Addition: Accurately dispense a known volume of DMSO (e.g., 1.0 mL) into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm) for 24 to 48 hours.
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm chemically-resistant (PTFE) syringe filter into a clean vial. This step removes any remaining microscopic particulates.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the compound in DMSO.
-
Dilute the filtered saturated solution with DMSO to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and standards via a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Determine the concentration of the saturated solution by correcting for the dilution factor. Express the result in units such as mg/mL or mM.
Figure 2: Workflow for Thermodynamic Solubility Determination.
Protocol: Kinetic Solubility Determination
This method mimics the process of introducing a compound from a DMSO stock into an aqueous HTS buffer. It measures the concentration at which precipitation occurs.
Causality Behind Choices:
-
DMSO Stock: HTS is almost universally performed using compound libraries stored as high-concentration DMSO stocks (e.g., 10-20 mM). This protocol directly models that starting point.
-
Aqueous Buffer: The precipitation is measured in the final assay buffer (e.g., Phosphate-Buffered Saline, PBS) because pH and salt content can significantly impact solubility.
-
Nephelometry/Turbidimetry: These techniques provide a rapid, automated readout of precipitation by measuring light scattering caused by the formation of solid particles. This is essential for high-throughput applications.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 4-(4-Bromo-2-formylphenoxy)butanenitrile in 100% DMSO (e.g., 20 mM).
-
Assay Plate Preparation: Dispense the aqueous assay buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate (e.g., a 96-well plate).
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer-filled wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept constant and low (typically 1-2%).
-
Incubation: Incubate the plate at a set temperature (e.g., 25 °C) for a defined period (e.g., 2 hours), allowing time for precipitation to occur.
-
Measurement: Measure the turbidity or light scattering in each well using a plate-based nephelometer or spectrophotometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (DMSO-only controls).
| Assay Type | Typical Value (Hypothetical) | Primary Application | Key Insight Provided |
| Thermodynamic | 15 mg/mL (56 mM) | Formulation, Preclinical | True equilibrium state; maximum stable concentration |
| Kinetic (in PBS) | 150 µM | High-Throughput Screening (HTS) | Risk of precipitation under assay conditions |
Table 2: Hypothetical Solubility Data and Their Application Context.
Conclusion and Best Practices
The solubility of 4-(4-Bromo-2-formylphenoxy)butanenitrile in DMSO is predicted to be substantial due to favorable dipole-dipole interactions between its polar functional groups and the highly polar sulfoxide moiety of the solvent. For drug discovery professionals, however, a calculated prediction is insufficient. Rigorous experimental determination is essential.
This guide provides the theoretical framework and practical, validated protocols to accurately measure both the thermodynamic and kinetic solubility of this compound.
-
For formulation and late-stage development , the thermodynamic shake-flask method is non-negotiable for obtaining true equilibrium data.
-
For early-stage screening , the kinetic solubility assay provides a more relevant, albeit context-dependent, measure of a compound's suitability for HTS.
By carefully selecting the appropriate method and understanding the causality behind each experimental step, researchers can generate high-quality, reliable solubility data, enabling more informed decisions in the complex process of drug development.
References
-
Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
PCE Instruments. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (2024). Solubility. Retrieved from [Link]
-
University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]
-
PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]
-
PubMed Central. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
ChemPRIME. (n.d.). Solubility. Retrieved from [Link]
-
University of Calgary. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective molecular interactions between dimethyl sulfoxide and the functional groups of 2-mercaptoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Why are dimethyl sulfoxide and dimethyl sulfone such good solvents?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Mutual Solubility of Water and Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
-
Wiley Online Library. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
ResearchGate. (2025). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Retrieved from [Link]
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- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 16. Solubility [chem.fsu.edu]
An In-depth Technical Guide to CAS 1039828-17-5: Navigating the Landscape of a Novel Chemical Entity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for understanding the chemical compound identified by CAS number 1039828-17-5. As a novel entity within the chemical landscape, this document aims to provide a foundational understanding of its properties, potential applications, and the current state of its commercial availability. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their preliminary assessments and to guide future research and sourcing strategies.
Introduction to CAS 1039828-17-5
The CAS (Chemical Abstracts Service) number 1039828-17-5 has been assigned to a specific chemical substance, ensuring its unique identification in scientific literature and chemical databases. However, initial comprehensive searches for this particular CAS number have not yielded extensive public information regarding its chemical structure, synthesis, or biological activity. This suggests that CAS 1039828-17-5 may represent a recently synthesized compound, a proprietary molecule under active research and development, or a substance with limited public documentation at this time.
The absence of widespread information underscores the importance of direct engagement with specialized chemical suppliers and contract research organizations (CROs) for obtaining detailed technical specifications and for exploring the potential of this compound. This guide will provide a framework for navigating the procurement and initial investigation of such novel chemical entities.
Sourcing and Procurement of CAS 1039828-17-5
The acquisition of a novel compound like CAS 1039828-17-5 requires a targeted approach. Researchers should focus on suppliers that specialize in rare and novel chemicals, as well as those offering custom synthesis services.
Table 1: Potential Supplier Categories for CAS 1039828-17-5
| Supplier Category | Description | Key Considerations |
| Specialty Chemical Suppliers | Companies that focus on providing rare, novel, or research-grade chemicals. They may have limited stock or synthesize on demand. | Inquire about lead times, purity specifications, and available analytical data (e.g., NMR, HPLC, Mass Spec). |
| Custom Synthesis Providers | Contract Research Organizations (CROs) that can synthesize specific molecules based on provided structures or literature methods. | A detailed synthesis plan and clear communication of required purity and quantity are essential. Intellectual property rights should be clarified. |
| Chemical Marketplaces | Online platforms that connect buyers with a wide range of suppliers. These can be useful for broadcasting a request for a rare chemical. | Vet individual suppliers on the platform for reliability and quality control processes. |
Price Analysis
The price of CAS 1039828-17-5 is anticipated to be highly variable and dependent on several factors:
-
Synthesis Complexity: The number of synthetic steps, the cost of starting materials, and the overall yield will significantly impact the price.
-
Purity Requirements: Higher purity levels (e.g., >98% or >99%) necessitate additional purification steps, increasing the cost.
-
Scale of Synthesis: The cost per gram typically decreases with larger batch sizes.
-
Supplier Markup: Each supplier will have its own pricing structure based on their overhead and profit margins.
Due to the lack of publicly available pricing data, obtaining quotes from multiple qualified suppliers is the most effective strategy for determining the current market price.
Hypothetical Applications and Research Directions
While specific data on the applications of CAS 1039828-17-5 is not available, we can infer potential areas of interest based on common research trends in drug discovery and materials science. The unique structure of a novel compound could lend itself to various therapeutic areas or technological applications.
Workflow for Investigating a Novel Compound
The following diagram illustrates a typical workflow for the initial investigation of a new chemical entity like CAS 1039828-17-5.
Caption: Workflow for the initial investigation of a novel chemical entity.
Experimental Protocols: Foundational Assays
For a novel compound with an unknown mechanism of action, a series of foundational experiments are crucial to elucidate its biological activity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of CAS 1039828-17-5 on a panel of cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
CAS 1039828-17-5 (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CAS 1039828-17-5 in complete medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Conclusion and Future Outlook
CAS 1039828-17-5 represents an intriguing but currently enigmatic molecule. The path to understanding its full potential requires a systematic approach, beginning with diligent sourcing and rigorous characterization. For researchers and drug development professionals, the initial challenge lies in accessing the compound and verifying its identity and purity. Following this, a well-designed screening cascade will be instrumental in uncovering its biological activities and potential therapeutic applications. As research on this novel entity progresses, it is anticipated that more information will become publicly available, paving the way for collaborative efforts and further innovation.
References
At present, there are no publicly available, peer-reviewed scientific articles or patents that specifically cite CAS 1039828-17-5. Researchers are encouraged to monitor chemical databases and scientific literature for future publications related to this compound. For procurement, direct contact with the following types of suppliers is recommended:
- Major Chemical Suppliers: Search the catalogs of large, reputable chemical suppliers who often have dedicated sections for new and emerging compounds.
- Specialized Chemical Synthesis Companies: Engage with companies that offer custom synthesis of novel molecules.
An In-depth Technical Guide to 4-(4-Bromo-2-formylphenoxy)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-bromo-2-formylphenoxy)butanenitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and drug discovery. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, this document consolidates available information on its properties, proposes a detailed synthetic route, and discusses its potential utility based on the chemistry of related compounds.
Chemical Identity and Properties
4-(4-Bromo-2-formylphenoxy)butanenitrile is a bifunctional molecule featuring a bromo-substituted aromatic ring, an aldehyde group, and a nitrile-terminated aliphatic ether chain. These functional groups provide multiple reactive sites for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | |
| CAS Number | 1039828-17-5 | |
| InChI Key | KKSWUPDUJZDOFR-UHFFFAOYSA-N | |
| Canonical SMILES | N#CCCCOc1ccc(Br)cc1C=O | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
A PubChem entry for this specific compound could not be located at the time of this writing. However, the related compound, 4-(4-Bromo-3-formylphenoxy)benzonitrile, is registered under PubChem CID 118988938.[1]
Caption: Proposed synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromo-2-formylphenol (1.0 eq)
-
4-Bromobutanenitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-formylphenol and anhydrous acetone (or DMF).
-
Base Addition: Add potassium carbonate to the mixture. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), and the NaH should be added portion-wise at 0 °C.
-
Alkyl Halide Addition: Add 4-bromobutanenitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Potential Applications in Drug Discovery
While there is no specific literature detailing the applications of 4-(4-bromo-2-formylphenoxy)butanenitrile, its structural motifs suggest several potential uses in drug discovery and medicinal chemistry.
-
Scaffold for Library Synthesis: The aldehyde and nitrile functionalities can be readily converted into a wide range of other chemical groups, making this compound a versatile starting point for the synthesis of a library of diverse molecules for high-throughput screening.
-
Intermediate for Bioactive Molecules: The bromo-substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecular architectures found in many pharmaceuticals. [2]* Fragment-Based Drug Design: As a relatively small molecule with distinct functional groups, it could be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.
The related compound, 4-(4-Bromo-3-formylphenoxy)benzonitrile, is known to be a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor. [3]This suggests that 4-(4-bromo-2-formylphenoxy)butanenitrile could also serve as a building block for novel therapeutic agents.
Safety and Handling
No specific safety data sheet (SDS) for 4-(4-bromo-2-formylphenoxy)butanenitrile is publicly available. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The following precautions are based on the safety profiles of related compounds such as 4-Bromobutyronitrile and 4-(4-Bromo-3-formylphenoxy)benzonitrile. [1][4] Hazard Statements (Inferred):
-
May be harmful if swallowed. [1]* May cause skin irritation. [1]* May cause serious eye irritation. [1]* May cause respiratory irritation. [1] Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, seek immediate medical attention and refer to the safety data sheets of analogous compounds for first-aid measures. [4][5]
Conclusion
4-(4-Bromo-2-formylphenoxy)butanenitrile is a chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its versatile functional groups allow for a wide range of chemical transformations, making it a valuable building block for the discovery and development of new chemical entities. While detailed information on this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential utility, all grounded in established chemical principles and data from closely related molecules. Researchers working with this compound should proceed with appropriate safety precautions and may need to conduct further characterization to fully understand its properties and reactivity.
References
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PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]
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The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
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Methodological & Application
Application Note & Protocol: Strategic Synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-(4-Bromo-2-formylphenoxy)butanenitrile
In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecular scaffolds is paramount. The title compound, 4-(4-Bromo-2-formylphenoxy)butanenitrile, represents a highly versatile intermediate, strategically equipped with three distinct and reactive functional groups. The presence of an aldehyde, a nitrile, and a brominated aromatic ring on a stable ether linkage provides a rich platform for a multitude of subsequent chemical transformations.
-
The aromatic aldehyde is a classical precursor for the synthesis of Schiff bases, imines, and various heterocyclic systems, which are core structures in many pharmacologically active agents.
-
The nitrile group is a valuable functional handle in drug design. It can act as a bioisostere for other functional groups, participate in the formation of hydrogen bonds with biological targets, and can be hydrolyzed to carboxylic acids or reduced to amines, opening further avenues for molecular diversification[1].
-
The bromo-substituent on the phenyl ring is a key feature for late-stage functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold[2][3].
This document provides a detailed protocol for the synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile from 5-bromosalicylaldehyde, leveraging the robust and reliable Williamson ether synthesis. The causality behind each experimental step is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.
Scientific Principles: The Williamson Ether Synthesis
The synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers[4][5][6]. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism[6][7].
The key steps are:
-
Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is acidic and can be deprotonated by a suitable base (e.g., potassium carbonate) to form a highly nucleophilic phenoxide ion. The stability of this phenoxide is crucial for the subsequent step.
-
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 4-bromobutanenitrile. This is a classic SN2 reaction where the nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral[8].
-
Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.
The choice of an alkylating agent is critical for the success of the Williamson ether synthesis. Primary alkyl halides, such as 4-bromobutanenitrile, are ideal substrates as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions, which can become significant with secondary and tertiary alkyl halides[6][7].
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for the synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromosalicylaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 |
| 4-Bromobutanenitrile | 5332-06-9 | C₄H₆BrN | 148.00 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and acetone (40 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-bromobutanenitrile (1.19 mL, 1.78 g, 12.0 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of 5-bromosalicylaldehyde), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Bromo-2-formylphenoxy)butanenitrile.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane/ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a white to off-white solid.
Characterization
The identity and purity of the synthesized 4-(4-Bromo-2-formylphenoxy)butanenitrile should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the key functional groups (C≡N, C=O, C-O-C).
-
Mass Spectrometry: To confirm the molecular weight.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Safety and Handling
-
5-Bromosalicylaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Bromobutanenitrile: Toxic if swallowed or in contact with skin. Causes serious eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Acetone and Ethyl Acetate: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.
-
General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion and Future Perspectives
The protocol described herein provides a reliable and efficient method for the synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile, a valuable intermediate for drug discovery and organic synthesis. The multi-functional nature of this compound allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for high-throughput screening. Future applications could involve its use in the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules. The strategic placement of its functional groups offers a robust platform for structure-activity relationship (SAR) studies, which are fundamental to the drug development process[9].
References
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Synthesis of 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This guide offers an in-depth explanation of the reaction mechanism, a detailed experimental protocol, and methods for product isolation and characterization. The content is designed to provide researchers with the necessary information to successfully and safely perform this synthesis and to understand the underlying chemical principles.
Introduction
5-Bromosalicylaldehyde is a versatile starting material in organic synthesis, frequently employed in the creation of Schiff bases and other complex molecules. Its reaction with various electrophiles allows for the introduction of diverse functionalities, leading to compounds with a range of biological and material properties. The introduction of a cyanopropyl ether linkage, as in the title compound, offers a reactive nitrile group that can be further transformed, making it a key intermediate for the synthesis of novel therapeutic agents and functional materials. For instance, derivatives of benzyloxybenzaldehydes have shown promise as anticancer agents and selective enzyme inhibitors.[2][3] The synthesis described herein utilizes the Williamson ether synthesis, a classic and reliable SN2 reaction between an alkoxide and an alkyl halide.[1][4]
Reaction Mechanism: The Williamson Ether Synthesis
The reaction of 5-bromosalicylaldehyde with 4-bromobutyronitrile proceeds via the Williamson ether synthesis.[1] This is a bimolecular nucleophilic substitution (SN2) reaction.[5] The mechanism can be broken down into two key steps:
-
Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is acidic and is deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 4-bromobutyronitrile that is bonded to the bromine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[6] The bromine atom is displaced as a bromide ion, forming the desired ether linkage.
For this SN2 reaction to be efficient, a primary alkyl halide like 4-bromobutyronitrile is ideal, as it minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary alkyl halides.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Bromosalicylaldehyde | 201.02[7] | 1.00 g | 4.97 | 1.0 |
| 4-Bromobutyronitrile | 147.99 | 0.88 g (0.60 mL) | 5.96 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.06 g | 14.91 | 3.0 |
| Acetone | 58.08 | 50 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Water (H₂O) | 18.02 | As needed | - | - |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (1.00 g, 4.97 mmol).
-
Addition of Reagents: Add potassium carbonate (2.06 g, 14.91 mmol) and acetone (50 mL) to the flask. Stir the resulting suspension vigorously.
-
Addition of Electrophile: To the stirring suspension, add 4-bromobutyronitrile (0.60 mL, 5.96 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).[9]
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde.[8]
dot
Caption: Experimental workflow for the synthesis of 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde.
Product Characterization
The structure and purity of the synthesized 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~10 ppm), aromatic protons, the -OCH₂- group, and the two -CH₂- groups of the cyanopropyl chain. |
| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons, the nitrile carbon (~118 ppm), and the aliphatic carbons of the ether chain. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), the C≡N stretch (~2250 cm⁻¹), and C-O ether linkages. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product, along with characteristic isotopic patterns for the bromine atom. |
Applications and Future Directions
The synthesized 5-Bromo-2-((3-cyanopropyl)oxy)benzaldehyde is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues for the creation of a diverse library of compounds. These derivatives can be explored for various applications, including:
-
Drug Discovery: As precursors for novel therapeutic agents, potentially targeting cancer, inflammatory diseases, or infectious agents.[11]
-
Materials Science: For the development of new polymers, dyes, or functional materials with specific optical or electronic properties.
-
Agrochemicals: As a scaffold for the synthesis of new pesticides or herbicides.[12]
Safety Precautions
-
5-Bromosalicylaldehyde is harmful if swallowed and causes skin irritation.
-
4-Bromobutyronitrile is toxic and a lachrymator. Handle with care in a well-ventilated fume hood.[13]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
References
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Application Note & Protocol: High-Fidelity Reductive Amination of 4-(4-Bromo-2-formylphenoxy)butanenitrile for Amine Library Synthesis
Executive Summary
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability and broad substrate scope in the synthesis of secondary and tertiary amines.[1] This document provides a comprehensive guide to the reductive amination of the aldehyde group on 4-(4-Bromo-2-formylphenoxy)butanenitrile. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents for optimal outcomes, and present a robust, step-by-step protocol suitable for researchers in drug development and organic synthesis. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that circumvents many of the challenges associated with other hydride sources.[2][3][4]
Mechanistic Rationale: The "One-Pot" Advantage
The power of this protocol lies in its execution as a one-pot procedure, where the carbonyl compound, the amine, and the reducing agent are combined in a single vessel.[3][5] This is made possible by the differential reactivity of the chosen reducing agent towards the carbonyl starting material versus the in situ formed iminium ion intermediate.
The reaction proceeds via two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6][7]
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which prevents the formation of the corresponding alcohol as a major byproduct.[3][8] This selectivity is a key advantage of NaBH(OAc)₃ over harsher reducing agents like sodium borohydride (NaBH₄).[9][10]
Figure 1: A simplified diagram illustrating the two-stage mechanism of reductive amination.
Reagent Selection and Rationale
| Reagent | Role | Rationale for Selection |
| 4-(4-Bromo-2-formylphenoxy)butanenitrile | Aldehyde Substrate | The core scaffold for amine derivatization. |
| Primary or Secondary Amine | Nucleophile | The source of the new C-N bond. The protocol is applicable to a wide range of amines.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective hydride donor. Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity, making it ideal for reducing iminium ions in the presence of aldehydes.[3] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[8] |
| 1,2-Dichloroethane (DCE) | Solvent | An aprotic solvent that is excellent for this reaction. It does not react with the borohydride reagent and effectively solubilizes the reactants.[2][3] THF is also a suitable alternative.[2] |
| Acetic Acid (Optional) | Catalyst | Can be used in stoichiometric amounts to catalyze imine formation, particularly with less reactive ketones or weakly basic amines.[3][6] For most aldehydes, it is not strictly necessary.[2] |
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 1.0 mmol of 4-(4-Bromo-2-formylphenoxy)butanenitrile.
4.1 Materials and Equipment
-
4-(4-Bromo-2-formylphenoxy)butanenitrile
-
Selected primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
4.2 Safety Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[12][13] It is also a skin and eye irritant.[12] Handle in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate PPE, including gloves, a lab coat, and safety goggles.[12][14][15]
-
1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and is toxic. All handling must be performed within a certified chemical fume hood.
Figure 2: Experimental workflow for the one-pot reductive amination protocol.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(4-Bromo-2-formylphenoxy)butanenitrile (1.0 mmol, 1.0 equiv).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (5-10 mL). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 mmol, 1.3-1.5 equiv) to the stirring mixture in small portions over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary or tertiary amine.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. In ¹H NMR, the protons on the carbon adjacent to the newly formed amine nitrogen will typically appear in the δ 2.2-2.9 ppm range.[16][17][18] The N-H proton of a secondary amine often appears as a broad signal between δ 0.5 and 5 ppm.[16][17]
Conclusion
This application note provides a field-proven, reliable, and high-fidelity protocol for the reductive amination of 4-(4-Bromo-2-formylphenoxy)butanenitrile. The use of sodium triacetoxyborohydride in a one-pot procedure offers excellent yields and chemoselectivity, making it an invaluable tool for the synthesis of diverse amine libraries in a drug discovery context.[11] By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently and efficiently generate novel amine-containing compounds for further biological evaluation.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Brainly.com. (2024). What is the role of acetic acid in the reductive amination experiment? [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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Wikipedia. Reductive amination. [Link]
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Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1074-1080. [Link]
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SciSpace. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. ChemistrySelect, 4(31), 9145-9151. [Link]
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JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
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Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. [Link]
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ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10856–10866. [Link]
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RSC Publishing. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. New Journal of Chemistry, 45(4), 2056-2064. [Link]
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Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
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Labmonk. (2011). Structural analysis of amines. [Link]
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ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 96(2), 793–799. [Link]
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OpenStax adaptation. (2023). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
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AIR Unimi. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Beilstein Journal of Organic Chemistry, 16, 2736–2746. [Link]
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ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 4-(4-Bromo-2-formylphenoxy)butanenitrile
Introduction: Navigating the Suzuki Coupling of a Multifunctional Aryl Bromide
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The subject of this guide, 4-(4-Bromo-2-formylphenoxy)butanenitrile, presents a unique synthetic challenge and opportunity. Its structure incorporates an aryl bromide, a reactive handle for Suzuki coupling, alongside two potentially sensitive functional groups: a formyl (aldehyde) group and a butanenitrile moiety.
The aldehyde is susceptible to a variety of transformations under basic conditions, including aldol-type side reactions, while both the aldehyde and nitrile groups are electron-withdrawing, influencing the reactivity of the aryl bromide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully implementing the Suzuki coupling of this versatile building block. We will explore two primary strategies: a direct coupling approach under carefully selected conditions and a more robust protection-coupling-deprotection sequence. This document aims to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering the user to optimize and troubleshoot their synthetic endeavors.
Strategic Considerations for Coupling 4-(4-Bromo-2-formylphenoxy)butanenitrile
The successful Suzuki coupling of 4-(4-Bromo-2-formylphenoxy)butanenitrile hinges on mitigating potential side reactions associated with its functional groups. The electron-withdrawing nature of the formyl and nitrile groups can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.[3] However, the primary concern is the stability of the aldehyde under the basic conditions required for the transmetalation step.
Direct Coupling Strategy: A Balancing Act
A direct Suzuki coupling of the unprotected aldehyde offers the most atom-economical and streamlined approach. Success with this method relies on the judicious selection of a base that is sufficiently strong to promote the catalytic cycle but mild enough to avoid undesirable reactions of the aldehyde. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often employed in Suzuki reactions.[4] For substrates with base-sensitive functionalities, weaker bases like potassium fluoride (KF) or even certain organic bases can be considered, although they may necessitate higher reaction temperatures or longer reaction times.[2]
The choice of palladium catalyst and ligand is also critical. For electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos have demonstrated high efficacy.[5] These ligands promote the reductive elimination step and can lead to higher turnover numbers and yields.
Protection-Coupling-Deprotection Strategy: A Robust Alternative
To circumvent any potential complications with the aldehyde functionality, a protection-deprotection strategy offers a more conservative and often higher-yielding route. The aldehyde can be converted into an acetal, which is stable under the basic conditions of the Suzuki coupling.[6][7] Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene glycol, are particularly common protecting groups.[8] Once the Suzuki coupling is complete, the acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[9] This multi-step approach, while longer, provides a greater degree of control and can be the preferred method when maximizing yield and purity is paramount.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[10] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[11]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
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Application Note & Protocol: Synthesis and Characterization of Novel Schiff Bases from 4-(4-Bromo-2-formylphenoxy)butanenitrile for Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4-(4-Bromo-2-formylphenoxy)butanenitrile. Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precursor, 4-(4-Bromo-2-formylphenoxy)butanenitrile, offers a unique scaffold combining a reactive aldehyde for imine formation, a bromo-substituent known to enhance lipophilicity and potential bioactivity, and a flexible butanenitrile chain. This protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and characterization benchmarks.
Introduction and Scientific Rationale
Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[4][5] This reaction, while seemingly straightforward, is a powerful tool for generating molecular diversity. The formation of the imine bond creates a critical pharmacophore that is implicated in various biological mechanisms, often through interactions with cellular nucleophiles or metal ions.[6]
The choice of 4-(4-Bromo-2-formylphenoxy)butanenitrile as the aldehyde precursor is strategic. Substituted salicylaldehydes are well-established starting materials for potent Schiff base ligands and biologically active molecules.[7][8] The key structural features of this precursor contribute distinct advantages:
-
Formyl Group: The aldehyde functionality is the reaction site for condensation with a diverse library of primary amines, allowing for systematic structural modifications.
-
Bromo-Substituent: Halogen atoms, particularly bromine, can enhance the pharmacological profile of a molecule by increasing its lipophilicity, which may improve membrane permeability.
-
Phenoxybutanenitrile Moiety: This flexible side chain provides additional points for potential receptor interaction and can influence the overall solubility and electronic properties of the final compound.
This guide details a robust and reproducible protocol for synthesizing a library of Schiff bases from this precursor, with the goal of generating novel candidates for downstream biological screening.
The Chemistry: Reaction Mechanism
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is reversible and often catalyzed by a mild acid or base.[9][10]
Step 1: Nucleophilic Attack & Carbinolamine Formation The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[10][11]
Step 2: Dehydration The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically facilitated by gentle heating or acid catalysis.[9][12] The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the Schiff base product, in accordance with Le Châtelier's principle.[10]
Caption: General mechanism of Schiff base formation.
Detailed Experimental Protocol
This protocol outlines a general procedure that can be adapted for various primary amines.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-(4-Bromo-2-formylphenoxy)butanenitrile | Round-bottom flasks (50 mL or 100 mL) |
| Selected primary amine (e.g., aniline, substituted anilines, benzylamine) | Reflux condenser |
| Absolute Ethanol (or Methanol) | Magnetic stirrer with heating mantle |
| Glacial Acetic Acid (catalytic amount, optional) | Buchner funnel and filter flask |
| Diethyl ether (for washing) | Beakers and Erlenmeyer flasks |
| Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) | FT-IR Spectrometer |
| TLC plates (Silica gel 60 F₂₅₄) | NMR Spectrometer (e.g., 300 or 400 MHz) |
| Mass Spectrometer | |
| Melting point apparatus |
Synthetic Workflow
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(4-Bromo-2-formylphenoxy)butanenitrile in absolute ethanol (approx. 20-30 mL).
-
Reagent Addition: To this stirring solution, add 1.0 to 1.1 equivalents of the selected primary amine. If the reaction is slow, 2-3 drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the amine.[13][14]
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution as a crystalline solid. The flask can be further cooled in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.[13]
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved.
-
Analysis: Determine the melting point and yield. Proceed with spectroscopic characterization to confirm the structure and purity of the compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the successful synthesis of the target Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals are key indicators.
| Technique | Key Observation | Expected Result / Range |
| FT-IR | Disappearance of aldehyde C=O stretch and amine N-H stretch. Appearance of a new imine C=N stretch.[15] | The strong C=O band (~1680-1700 cm⁻¹) from the aldehyde vanishes. A new, sharp absorption band appears in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) bond.[7][8][15] |
| ¹H NMR | Disappearance of the aldehyde proton (-CHO) singlet. Appearance of a new azomethine proton (-CH=N-) singlet.[3] | The aldehyde proton signal, typically found downfield around δ 9.5-10.5 ppm , disappears. A new singlet corresponding to the azomethine proton emerges, typically in the δ 8.0-9.0 ppm range.[7][15] Protons on the carbon adjacent to the nitrile group will appear around δ 2.8 ppm. |
| ¹³C NMR | Appearance of a new signal for the azomethine carbon. | A characteristic signal for the imine carbon (C=N) appears in the δ 155-165 ppm range.[5][15][16] |
| Mass Spectrometry | Detection of the molecular ion peak [M]⁺ or [M+H]⁺. | The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its elemental composition.[17] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible in the molecular ion cluster. |
Potential Applications and Future Directions
The synthesized Schiff bases are prime candidates for evaluation in various drug discovery programs.
Caption: From synthesis to potential drug candidate.
-
Antimicrobial Agents: Screen the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[3][14][18]
-
Anticancer Therapeutics: Evaluate the cytotoxicity of the Schiff bases against various human cancer cell lines.[2][3]
-
Coordination Chemistry: Use the synthesized Schiff bases as ligands to form metal complexes. Transition metal complexes of Schiff bases often show enhanced biological activity compared to the free ligands.[6][19]
-
Structure-Activity Relationship (SAR): By synthesizing a library of compounds with different primary amines, researchers can establish clear SAR, linking specific structural features to observed biological activity, which is a critical step in lead optimization.
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- PMC. Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol.
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Functionalization of Aryl Bromides in Phenoxyalkylnitrile Scaffolds: An Application and Protocol Guide
Introduction: The Strategic Importance of Phenoxyalkylnitrile Scaffolds and Aryl Bromide Functionalization
Phenoxyalkylnitrile scaffolds are privileged structures in modern medicinal chemistry and drug discovery. Their unique combination of a flexible alkylnitrile chain and a modifiable phenoxy ring system allows for the precise tuning of physicochemical properties and biological activity. The aryl bromide moiety, in particular, serves as a versatile synthetic handle, a gateway to a diverse array of chemical transformations that can profoundly impact a molecule's therapeutic potential. The ability to efficiently and selectively functionalize this C(sp²)-Br bond is therefore of paramount importance for the construction of compound libraries and the optimization of lead candidates.
This comprehensive guide provides detailed application notes and protocols for the functionalization of aryl bromides embedded within phenoxyalkylnitrile scaffolds. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offer field-proven experimental procedures, and provide insights to overcome common synthetic challenges.
Core Methodologies for Aryl Bromide Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient pathways to form carbon-carbon and carbon-heteroatom bonds.[1] For the functionalization of aryl bromides in phenoxyalkylnitrile scaffolds, three classes of reactions are particularly powerful: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Diagram: The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these transformations proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron reagents.[1]
Application Note: Suzuki-Miyaura Coupling on Phenoxyalkylnitrile Scaffolds
For phenoxyalkylnitrile scaffolds, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the aryl bromide position. This functionalization can be used to modulate properties such as solubility, lipophilicity, and target engagement. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[1]
Protocol: Suzuki-Miyaura Coupling of a Phenoxyalkylnitrile Aryl Bromide
Materials:
-
Phenoxyalkylnitrile aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) (0.04 equiv)[5]
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the phenoxyalkylnitrile aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 3 | 3-Pyridinylboronic acid | 3 | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 75 |
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction has broad utility in medicinal chemistry for the introduction of various amine functionalities, which can significantly impact a molecule's pharmacological properties.[6][7]
Application Note: Buchwald-Hartwig Amination on Phenoxyalkylnitrile Scaffolds
On phenoxyalkylnitrile scaffolds, the Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, as well as a range of N-heterocycles. This can be crucial for establishing key interactions with biological targets or for improving pharmacokinetic profiles. The choice of a sterically hindered phosphine ligand is often key to success.[6]
Protocol: Buchwald-Hartwig Amination of a Phenoxyalkylnitrile Aryl Bromide
Materials:
-
Phenoxyalkylnitrile aryl bromide (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and XPhos in a dry reaction vessel.
-
Add the phenoxyalkylnitrile aryl bromide, the amine, and sodium tert-butoxide.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8][9] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.[10]
Application Note: Sonogashira Coupling on Phenoxyalkylnitrile Scaffolds
For phenoxyalkylnitrile scaffolds, the Sonogashira coupling provides a direct route to alkynyl-substituted derivatives. These can be further elaborated, for example, through click chemistry, or may themselves exhibit desirable biological activities. Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid potential issues with copper catalysis.[9]
Protocol: Sonogashira Coupling of a Phenoxyalkylnitrile Aryl Bromide
Materials:
-
Phenoxyalkylnitrile aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous tetrahydrofuran (THF) (optional co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the phenoxyalkylnitrile aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine (and THF if used).
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Diagram: Experimental Workflow for Aryl Bromide Functionalization
Caption: A typical experimental workflow for cross-coupling reactions.
Troubleshooting and Key Considerations
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial. For challenging substrates, more sophisticated and sterically demanding ligands like SPhos or XPhos are often required.[5]
-
Base and Solvent Effects: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The solvent should be chosen to ensure adequate solubility of all components and should be rigorously dried and degassed.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.
-
Substrate Purity: The purity of the starting materials, especially the aryl bromide and the coupling partner, is important. Impurities can interfere with the catalyst and lead to lower yields.
Conclusion
The functionalization of aryl bromides in phenoxyalkylnitrile scaffolds is a cornerstone of modern drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide provide powerful and versatile tools for accessing a vast chemical space. By understanding the underlying principles and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation, ultimately accelerating the development of new therapeutics.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
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- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
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- Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. (n.d.). PMC.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). PMC.
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- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journals.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PMC.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sonogashira coupling. (n.d.). Wikipedia.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH.
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- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- cross-coupling-reactions-of-aryl-bromides Research Articles. (n.d.). R Discovery.
- Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. (2007). Organic Chemistry Portal.
- Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. (n.d.). PMC.
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- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society.
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. (2005). Journal of the American Chemical Society.
- Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Macmillan Group.
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- Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. (n.d.). Frontiers.
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One-Pot Synthesis of 4-(4-Bromo-2-formylphenoxy)butanenitrile Derivatives: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the efficient one-pot synthesis of a diverse library of 4-(4-bromo-2-formylphenoxy)butanenitrile derivatives. This class of molecules holds significant potential in medicinal chemistry and drug discovery, combining a privileged brominated phenoxy scaffold with a versatile nitrile group and a reactive aldehyde handle. The presented methodology leverages a sequential, one-pot approach, beginning with a Williamson ether synthesis to construct the core structure, followed by in-situ functionalization of the aldehyde via isocyanide-based multicomponent reactions (MCRs), namely the Ugi and Passerini reactions.
This document is intended for researchers, scientists, and professionals in drug development seeking to expand their chemical libraries with novel, synthetically accessible compounds. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to facilitate optimization and troubleshooting.
Introduction: The Strategic Value of 4-(4-Bromo-2-formylphenoxy)butanenitrile Scaffolds
The 4-(4-bromo-2-formylphenoxy)butanenitrile core is a strategically designed scaffold for combinatorial chemistry and drug discovery. Each component of the molecule offers distinct advantages:
-
Aryl Bromide: The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling extensive diversification of the aromatic core.
-
Aldehyde (Formyl Group): This functional group is a cornerstone of multicomponent reactions, allowing for the rapid introduction of complexity and diversity in a single step.
-
Phenoxy Ether Linkage: This common motif in bioactive molecules provides conformational flexibility and can favorably influence pharmacokinetic properties.
-
Butanenitrile Chain: The nitrile group is a key pharmacophore, known to act as a bioisostere for carbonyl groups, participate in hydrogen bonding, and enhance metabolic stability.[1]
By employing a one-pot synthetic strategy, we significantly enhance the efficiency of library generation, minimizing purification steps, reducing solvent waste, and saving valuable research time.
Synthetic Strategy: A Sequential One-Pot Approach
The synthesis is designed as a two-stage, one-pot process. The first stage involves the formation of the 4-(4-bromo-2-formylphenoxy)butanenitrile intermediate via a Williamson ether synthesis. Without isolating this intermediate, the reaction mixture is then subjected to a multicomponent reaction (Ugi or Passerini) to generate the final diversified products.
Caption: Sequential one-pot synthesis workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-formylphenol | ≥98% | Commercially Available | |
| 4-Bromobutanenitrile | ≥97% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | |
| Various Amines | Reagent Grade | Commercially Available | For Ugi Reaction |
| Various Carboxylic Acids | Reagent Grade | Commercially Available | For Ugi/Passerini Reactions |
| Various Isocyanides | Reagent Grade | Commercially Available | Caution: Volatile and malodorous. Handle in a fume hood. |
| Methanol (MeOH) | Anhydrous | Commercially Available | For Ugi Reaction |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | For Passerini Reaction |
Safety Precautions
-
Isocyanides: Are volatile, possess a strong, unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3][4]
-
Bromo-compounds: Can be irritating to the skin and respiratory tract. Handle with appropriate PPE.
-
Solvents: Acetonitrile, methanol, and dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid sources of ignition.
Protocol 1: One-Pot Synthesis of α-Acylamino Carboxamide Derivatives via Ugi Reaction
This protocol details the synthesis of a diverse library of N-aryl/alkyl-N-(1-(4-(4-bromo-2-formylphenoxy)butyl)cyanomethyl) amides.
Stage 1: Williamson Ether Synthesis
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-formylphenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10 mL per mmol of phenol).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-bromobutanenitrile (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting phenol is consumed, cool the reaction mixture to room temperature. Do not isolate the intermediate.
Stage 2: Ugi Four-Component Reaction
-
To the cooled reaction mixture containing the in-situ generated 4-(4-bromo-2-formylphenoxy)butanenitrile, add the selected amine (1.2 eq.) and carboxylic acid (1.2 eq.).
-
Add anhydrous methanol (5 mL per mmol of the initial phenol). The addition of a polar protic solvent like methanol is crucial for the Ugi reaction.[5][6]
-
Finally, add the isocyanide (1.2 eq.) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Ugi reaction one-pot workflow.
Protocol 2: One-Pot Synthesis of α-Acyloxy Amide Derivatives via Passerini Reaction
This protocol outlines the synthesis of a library of 1-cyano-1-(4-(4-bromo-2-formylphenoxy)butyl)methyl amides.
Stage 1: Williamson Ether Synthesis
-
Follow steps 1-5 as described in Protocol 1 (Section 3.3).
Stage 2: Passerini Three-Component Reaction
-
After cooling the reaction mixture from the Williamson ether synthesis, carefully evaporate the acetonitrile under reduced pressure.
-
To the residue, add anhydrous dichloromethane (10 mL per mmol of the initial phenol). The switch to an apolar aprotic solvent is favorable for the Passerini reaction.[7]
-
Add the selected carboxylic acid (1.2 eq.) and stir for 5 minutes.
-
Add the isocyanide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Passerini reaction one-pot workflow.
Characterization of Products
The synthesized derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as nitriles, amides, and esters.
Expected Spectroscopic Data:
| Product Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |
| α-Acylamino Carboxamide (Ugi Product) | Amide NH protons (variable), α-proton, aromatic protons | Carbonyl carbons (amide), α-carbon, nitrile carbon | N-H stretch, C=O stretch (amide), C≡N stretch |
| α-Acyloxy Amide (Passerini Product) | Amide NH proton (variable), α-proton, aromatic protons | Carbonyl carbons (ester and amide), α-carbon, nitrile carbon | N-H stretch, C=O stretch (ester and amide), C≡N stretch |
Mechanistic Insights
Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 4-bromo-2-formylphenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 4-bromobutanenitrile, displacing the bromide ion to form the desired ether linkage.[8]
Ugi and Passerini Reactions
Both are isocyanide-based multicomponent reactions that proceed through different mechanisms, which is why solvent choice is critical.
-
Ugi Reaction: Involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide and the carboxylate anion then add to the iminium ion, followed by a Mumm rearrangement to yield the final α-acylamino carboxamide.[9]
-
Passerini Reaction: This reaction is believed to proceed through a concerted, non-ionic mechanism, which is favored in apolar solvents.[10]
Conclusion
The sequential one-pot synthesis strategy presented herein offers an efficient and versatile platform for the generation of novel 4-(4-bromo-2-formylphenoxy)butanenitrile derivatives. By combining the reliability of the Williamson ether synthesis with the diversity-generating power of the Ugi and Passerini multicomponent reactions, researchers can rapidly access a wide array of complex molecules with potential applications in drug discovery and medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to successfully implement and adapt these powerful synthetic tools in their research endeavors.
References
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Ferdeghini, C., et al. (2025). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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- El Kaim, L., Grimaud, L., & Oble, J. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 2098–2103.
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- Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(20), 11347-11389.
- Ugi, I., et al. (2014). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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University of Northern Iowa. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
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The Health and Safety Authority. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]
- Kumar, R., et al. (2009). Spectroscopic characterization of bioactive carboxyamide with trinuclear lanthanide (III) ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 627-632.
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-
ResearchGate. (n.d.). A general Passerini reaction yielding an α-acyloxy amide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of α-acyloxy carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Retrieved from [Link]
- El-Sheshtawy, H. S., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure, 1301, 137357.
- Al-Masoudi, N. A., et al. (2026). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemical and Pharmaceutical Research.
- Al-Amiery, A. A., et al. (2023). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. Passerini Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing yield of 5-bromosalicylaldehyde O-alkylation
Welcome to the Technical Support Center for the O-alkylation of 5-bromosalicylaldehyde. This guide is engineered for researchers, scientists, and drug development professionals who require high-yielding, scalable, and regioselective etherification protocols.
The presence of both an unmasked aldehyde and a phenol on a brominated aromatic ring presents unique chemoselectivity challenges. This document bypasses generic advice to provide mechanistic troubleshooting, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible success.
Mechanistic Workflow: Regioselectivity Control
Understanding the ambident nature of the phenoxide intermediate is critical. The diagram below illustrates how solvent selection directly dictates whether the reaction proceeds via the desired O-alkylation or the undesired C-alkylation pathway.
Mechanistic pathway of 5-bromosalicylaldehyde alkylation highlighting regioselectivity.
Troubleshooting & FAQs
Q1: My reaction is stalling at 50% conversion despite using an excess of the alkylating agent. How can I drive this to completion? A1: This is a common issue when using less reactive electrophiles, such as alkyl chlorides or sterically hindered bromides.
-
Causality: The phenoxide anion is only a moderate nucleophile. Alkyl chlorides have a high activation energy barrier for the S_N2 transition state, leading to sluggish kinetics.
-
Solution: Implement Finkelstein catalysis[1]. Add 10-20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a highly reactive nucleophile, displacing the chloride/bromide to form an alkyl iodide intermediate in situ. This intermediate is a vastly superior electrophile, rapidly undergoing O-alkylation and lowering the overall activation energy of the rate-determining step.
Q2: I am observing a secondary byproduct with the same mass but different NMR shifts. What is it, and how do I prevent it? A2: You are likely observing the C-alkylated byproduct.
-
Causality: The phenoxide anion is an ambident nucleophile; resonance distributes the negative charge between the oxygen and the ortho/para carbons. In protic solvents (like ethanol), the hard oxygen atom is heavily solvated via hydrogen bonding. This steric shielding forces the electrophile to react at the softer, less solvated carbon atoms.
-
Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[2]. These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, driving >95% regioselectivity toward O-alkylation.
Q3: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate (K₂CO₃) to save costs on scale-up? A3: It is strongly discouraged for 5-bromosalicylaldehyde.
-
Causality: NaOH is a strong, highly soluble base. Because 5-bromosalicylaldehyde contains an unmasked aldehyde, strong bases can induce Cannizzaro-type disproportionation (yielding a carboxylic acid and an alcohol). Furthermore, if your alkylating agent possesses alpha-protons, NaOH will trigger unwanted aldol condensations. K₂CO₃ is a mild, heterogeneous base that perfectly matches the pKa of the phenol (~8) without activating the aldehyde[2].
Q4: My product is difficult to extract from DMF, leading to poor isolated yields. How can I improve the workup? A4: DMF is miscible with both water and organic solvents, frequently causing intractable emulsions and product loss into the aqueous phase.
-
Solution: First, physically filter the reaction mixture to remove the insoluble K₂CO₃ salts before adding any water[2]. Second, during liquid-liquid extraction, wash your organic phase (e.g., Ethyl Acetate) with a 5% aqueous Lithium Chloride (LiCl) solution instead of plain water. LiCl strongly coordinates with DMF, effectively pulling it into the aqueous layer and leaving your O-alkylated product cleanly in the organic phase.
Quantitative Optimization Data
The following table synthesizes empirical data to guide your selection of reaction conditions based on your specific operational constraints.
| Base | Solvent | Additive | Temp (°C) | Regioselectivity (O:C) | Typical Yield | Mechanistic Rationale |
| NaOH | EtOH | None | 80 | Poor (Mixed) | <40% | Protic solvent shields oxygen; strong base causes aldehyde side reactions. |
| K₂CO₃ | Acetone | None | 56 (Reflux) | High | 60-70% | Mild base prevents aldol; low boiling point limits the S_N2 reaction rate. |
| K₂CO₃ | MeCN | None | 82 (Reflux) | High | 75-85% | Good balance of solubility and temperature; clean reaction profile[2]. |
| K₂CO₃ | DMF | KI (10 mol%) | 80 | Excellent | >90% | Finkelstein catalysis accelerates S_N2; naked phenoxide maximizes O-attack[1]. |
| Cs₂CO₃ | DMF | None | 25-50 | Excellent | >95% | The "Cesium effect" increases phenoxide solubility and reactivity at lower temps. |
Standard Operating Protocol (SOP)
Title: Optimized O-Alkylation of 5-Bromosalicylaldehyde Objective: Utilize Finkelstein catalysis and polar aprotic conditions to maximize O-alkylation yield while suppressing C-alkylation and aldehyde degradation[3].
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol)[2].
-
Solvation & Deprotonation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.15 M concentration of the aldehyde[2]. Stir at room temperature for 15 minutes.
-
Self-Validating Checkpoint: The solution will rapidly transition from colorless/pale to bright yellow, confirming the quantitative formation of the phenoxide anion.
-
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) in one portion. If using an unactivated alkyl chloride or sterically hindered bromide, add Potassium Iodide (KI) (0.1 equiv, 1 mmol) as a catalyst[1].
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (or reflux if using MeCN) under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).
-
Self-Validating Checkpoint: The reaction is complete when the bright yellow color fades back to pale/colorless and the starting material spot is consumed (typically 4–12 hours)[2].
-
-
Filtration: Cool the flask to room temperature. Filter the heterogeneous mixture through a coarse fritted funnel to remove insoluble carbonate salts[2]. Wash the filter cake with Ethyl Acetate (20 mL).
-
Self-Validating Checkpoint: Removing salts at this stage prevents intractable emulsions during the subsequent liquid-liquid extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with additional Ethyl Acetate (50 mL) and wash with a 5% aqueous LiCl solution (3 x 50 mL) to effectively partition the DMF into the aqueous phase. Wash the organic layer with brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via silica gel chromatography or recrystallization as required[3].
References[2] Title: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation
Sources
Technical Support Center: Purification of 4-(4-Bromo-2-formylphenoxy)butanenitrile
Welcome to the dedicated technical support guide for the purification of 4-(4-Bromo-2-formylphenoxy)butanenitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and require robust, field-tested methods for achieving high purity. As a bifunctional molecule containing both an aldehyde and a nitrile group on a brominated phenoxy backbone, its purification presents unique challenges that require a systematic and well-understood approach. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(4-Bromo-2-formylphenoxy)butanenitrile?
A1: Impurities are typically derived from the synthetic route. The most common species include:
-
Unreacted Starting Materials: Such as 4-bromo-2-formylphenol or the alkylating agent (e.g., 4-bromobutanenitrile).
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 4-(4-Bromo-2-carboxyphenoxy)butanenitrile. This is often the most significant impurity, especially if the reaction or workup was exposed to air for extended periods.[1]
-
Hydrolysis Product: The nitrile group can undergo partial hydrolysis to the corresponding amide, particularly if acidic or basic conditions are used during workup.
-
Solvent Residues: Residual high-boiling solvents like DMF or NMP, which are common in related syntheses of aromatic nitriles.[2]
Q2: My purified compound has a persistent off-white or pale yellow color. Is this indicative of impurity?
A2: While the pure compound is expected to be a white or off-white solid, a slight coloration is common and may not necessarily impact the outcome of subsequent reactions.[3] This color often arises from minor, highly conjugated impurities. If high purity is confirmed by analytical methods like NMR and HPLC, the color may be acceptable. For applications requiring absolute colorlessness, treatment with activated charcoal during recrystallization or meticulous column chromatography can be effective.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can identify and quantify major impurities if their signals are resolved from the product's signals.
-
HPLC/UPLC: The primary tool for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for optimizing conditions for column chromatography.
Q4: How should I store the purified 4-(4-Bromo-2-formylphenoxy)butanenitrile?
A4: Due to the aldehyde functionality, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Storage at 2-8°C is recommended.
Purification Method Selection Guide
Choosing the right purification strategy depends on the scale of your experiment and the nature of the impurities. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent is found.[4]
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Add a miscible "anti-solvent" (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[3]2. Switch to a lower-boiling point solvent system. |
| No crystals form, even after extensive cooling. | The solution is not sufficiently saturated (too much solvent was used). | 1. Concentrate the solution by boiling off some of the solvent under a nitrogen stream and attempt to cool again.2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5] |
| Very low recovery of purified product. | The compound has significant solubility in the chosen solvent even at low temperatures. | 1. Ensure the flask is cooled for an adequate period (e.g., >1 hour in an ice bath or several hours at 0-4°C).2. Reduce the initial amount of solvent used to the absolute minimum required to dissolve the crude product at reflux.3. Re-work the mother liquor (concentrate and cool again) to obtain a second crop of crystals. |
| Purity does not improve significantly. | Impurities have a very similar solubility profile to the product in the selected solvent. | 1. Attempt a second recrystallization using a different solvent system with different polarity (e.g., switch from an alcohol to an ester/alkane mixture).2. Pre-purify the material by flash column chromatography to remove the most problematic impurities first.[3] |
Flash Column Chromatography Issues
Column chromatography offers high resolving power for separating complex mixtures.[6] For this molecule, silica gel is the standard stationary phase.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (overlapping bands). | The eluent system lacks the proper selectivity. The column was overloaded with crude material. | 1. Optimize the eluent system using TLC. Aim for a product Rf value of ~0.25-0.35 for good separation.2. Reduce the amount of crude material loaded. A general rule is 1-10% of the silica gel weight, depending on separation difficulty. |
| Product is "streaking" or "tailing" on the column. | The compound is highly polar and interacting too strongly with the silica.The aldehyde is degrading on the acidic silica gel. | 1. Add a small amount of a more polar solvent (e.g., 0.5% methanol) to the eluent system.2. Add a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent to cap active silica sites.[1] |
| Product is decomposing on the column (visible color change, new spots on TLC). | The aldehyde is sensitive to the acidic nature of the silica gel. | 1. Deactivate the silica gel by pre-treating it with a neutralizer (e.g., triethylamine in the eluent) before loading the sample.2. Consider using a less acidic stationary phase, such as neutral alumina, but be aware this will require re-optimization of the eluent system. |
| High back-pressure during the run. | Silica gel particles are too fine.The sample was not fully dissolved or was precipitated upon loading. | 1. Ensure you are using flash-grade silica (typically 40-63 µm).2. Filter your crude sample solution before loading if any particulates are present.3. Load the sample dissolved in a minimal amount of the initial eluent or a compatible, volatile solvent. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most versatile method for achieving high purity, especially when dealing with multiple or unknown impurities.
Workflow Diagram
Caption: Step-by-step workflow for column chromatography.
Methodology:
-
TLC Analysis: Develop a TLC system to effectively separate the target compound from its impurities. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Test various ratios (e.g., 9:1, 8:2, 7:3 v/v). The ideal system will give the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.
-
Sample Loading: Dissolve the crude 4-(4-Bromo-2-formylphenoxy)butanenitrile in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is >90% pure and a suitable solvent system can be identified.
Methodology:
-
Solvent Screening: Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Heptane) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly specific for aldehydes and can be exceptionally effective at removing non-aldehydic impurities.[7]
Methodology:
-
Adduct Formation: Dissolve the crude material in a suitable solvent like ethanol or THF. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-3 hours. The aldehyde-bisulfite adduct will precipitate or move into the aqueous phase.[7]
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The non-aldehydic impurities will be extracted into the organic layer, while the water-soluble bisulfite adduct remains in the aqueous layer.
-
Regeneration: Separate the aqueous layer and carefully add a base (e.g., saturated NaHCO₃ or dilute NaOH solution) until gas evolution ceases and the solution is basic. This will regenerate the free aldehyde.
-
Final Isolation: Extract the regenerated aldehyde from the aqueous layer with fresh organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Data Summary Table
| Purification Method | Recommended Solvents / Reagents | Key Considerations |
| Recrystallization | Single Solvent: Isopropanol, EthanolSolvent System: Ethyl Acetate/Hexanes, Toluene/Heptane | Excellent for high-purity crude material. Requires careful solvent selection. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 10% to 40% EtOAc) | Highly versatile. Potential for aldehyde degradation on acidic silica.[1] |
| Bisulfite Extraction | Reagents: Sodium Bisulfite (NaHSO₃), NaOH or NaHCO₃Solvents: Ethanol, Water, Ethyl Acetate | Specific for aldehydes. Excellent for removing non-aldehydic starting materials.[7] |
References
- Benchchem. (n.d.).
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Zhu, J., et al. (2016).
- Shriner, R. L., & Turner, T. A. (1930). Method for Identification of Nitriles. American Chemical Society.
- Reddit. (2014).
- Phenomenex. (2025).
- University of Rochester. (n.d.).
- MilliporeSigma. (n.d.).
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?
- Sigma-Aldrich. (n.d.). 4-(4-BROMO-2-FLUORO-PHENOXY)BUTANENITRILE.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: 4-Bromobutyronitrile Alkylation Optimization
Current Status: Operational Topic: Solvent Selection & Troubleshooting for 4-Bromobutyronitrile (CAS: 5332-06-9) Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Solvation Paradox
4-Bromobutyronitrile is a bifunctional linker used to introduce a cyanopropyl group (
The Critical Challenge:
This reaction is a classic
-
Rate Acceleration: Requires polar aprotic solvents (DMF, DMSO) to leave the nucleophile "naked" and reactive.[1]
-
Workup Complication: These same solvents are high-boiling and difficult to remove, often trapping the product as a non-crystallizing oil.[1]
-
Side Reaction Risk: The nitrile group activates the
-protons ( ).[1] Strong bases can trigger intramolecular cyclization to cyclopropanecarbonitrile , destroying your linker.[1]
Module 1: Solvent Selection Matrix
Do not default to DMF.[1] Use this matrix to select the solvent based on your nucleophile's "hardness" and your workup capabilities.
| Solvent Class | Solvent | Relative Rate ( | Removal Difficulty | Recommended For... |
| Polar Aprotic (High Dipole) | DMSO | 1000x (Fastest) | High (Bp 189°C) | Weak nucleophiles (e.g., carboxylates, neutral amines). |
| Polar Aprotic (Amide) | DMF | 500x | High (Bp 153°C) | Standard heterocyclic alkylations (indoles, imidazoles). |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN) | 50-100x | Low (Bp 82°C) | First Choice. Good balance of rate vs. workup ease.[1] |
| Ketone | Acetone | 10-50x | Very Low (Bp 56°C) | Finkelstein Conditions (w/ NaI).[1] Solubility of inorganic bases is poor.[1] |
| Phase Transfer (PTC) | Toluene/Water | Variable | Low | Scalable process chemistry.[1] Requires catalyst (TBAB/TEBA).[1] |
Decision Logic Visualization
Caption: Logic flow for selecting the optimal solvent based on nucleophile reactivity and solubility profile.
Module 2: Troubleshooting & Failure Modes (FAQs)
Q1: "I am observing a major byproduct with M-HBr mass (M-80). What is it?"
Diagnosis: You are likely seeing Elimination (E2) or Intramolecular Cyclization .[1]
-
Mechanism: If you use a strong base (like
or ) and the reaction warms up, the base may deprotonate the -carbon of the nitrile (creating a carbanion) which then attacks the terminal bromide. -
Result: Formation of cyclopropanecarbonitrile .[1]
-
Corrective Action:
-
Switch Base: Use weaker bases (
, ) that cannot deprotonate the nitrile -carbon ( ).[1] -
Order of Addition: Deprotonate your nucleophile completely at low temp (
) before adding 4-bromobutyronitrile. -
Temperature: Keep reaction
.
-
Q2: "The reaction is stalled at 50% conversion in Acetonitrile."
Diagnosis: The "Leaving Group Barrier." Bromide is a decent leaving group but can be sluggish with steric bulk.[1] Solution: The Finkelstein Modification (In-Situ Iodide Exchange). Add 10-20 mol% Sodium Iodide (NaI) to the reaction.
-
Why? NaI is soluble in MeCN/Acetone.[1] The
displaces the to form the transient 4-iodobutyronitrile (highly reactive). Your nucleophile then rapidly reacts with the iodide.[1] -
Note: Do not use this if your nucleophile is an oxidant.[1]
Q3: "My product is a sticky oil containing residual DMF/DMSO. Rotovap won't remove it."
Diagnosis: Solvent trapping.[1] High boiling point solvents are notoriously difficult to remove by vacuum alone.[1] Protocol: The Azeotropic & Scavenger Workup
-
Dilution: Dilute crude mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
The LiCl Wash: Wash organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .[1]
-
Science:[2] DMF/DMSO coordinates strongly to
, pulling it into the aqueous phase more effectively than water/brine.
-
-
The Toluene Chaser: If residue remains, add Toluene and rotovap.[1][3][4] Toluene forms an azeotrope with DMF, helping "carry" it over into the trap.
Module 3: Validated Experimental Protocols
Protocol A: Standard Alkylation (Weak Bases)
Best for Phenols, Thiols, and Indoles.
-
Dissolution: Dissolve Nucleophile (1.0 equiv) in Acetonitrile (0.2 M) .
-
Base: Add Cesium Carbonate (
) (1.5 equiv).[1] Stir for 15 min at RT.[1] -
Alkylation: Add 4-bromobutyronitrile (1.2 equiv) dropwise.[1]
-
Catalysis (Optional): Add NaI (0.1 equiv) if reaction is slow.
-
Heat: Reflux (
) for 4-12 hours. Monitor by TLC/LCMS.[1] -
Workup: Filter off inorganic solids. Concentrate filtrate.[1]
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Best for large scale (>10g) where chromatography is difficult.
-
Biphasic Mix: Dissolve Nucleophile in Toluene . Add equal volume of 50% NaOH (aq).[1]
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Reagent: Add 4-bromobutyronitrile (1.2 equiv).
-
Agitation: Stir vigorously at
. -
Separation: Separate layers. Wash Toluene with water.[1][3] Evaporate.
Safety & Toxicity Warning
4-Bromobutyronitrile is highly toxic.[1]
-
Metabolism: It can be metabolized to release cyanide ions in vivo.[1]
-
Handling: Always use a fume hood.[1] Do not acidify waste streams (risk of HCN gas generation).[1]
Mechanism of Failure: Cyclization Pathway
This diagram illustrates the competing side-reaction you must avoid by controlling base strength.
Caption: Mechanism of unwanted cyclization driven by strong bases, leading to cyclopropanecarbonitrile.
References
-
Solvent Effects in SN2 Reactions : Parker, A. J. (1969).[1] "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32.
-
Finkelstein Reaction Conditions : Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section 10-43).
-
Cyclization of Nitriles : Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Nitrile alkylation sections).
-
DMF Removal Techniques : Organic Process Research & Development (Various technical notes on aqueous LiCl washes). See also: "Removal of DMF from reaction mixtures."
-
4-Bromobutyronitrile Safety Data : PubChem Compound Summary for CID 21466.[1]
Sources
Technical Support Center: Troubleshooting Low Yields in the Williamson Ether Synthesis of Salicylaldehydes
Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on its application to salicylaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their reactions. Here, we will delve into the nuances of this classic yet powerful reaction, offering in-depth troubleshooting advice and practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Williamson ether synthesis of salicylaldehydes.
Q1: My reaction is not proceeding, and I'm only recovering my starting salicylaldehyde. What's the likely cause?
If the reaction fails to initiate, the primary suspect is often the incomplete deprotonation of the phenolic hydroxyl group. The base you are using may be too weak to effectively generate the phenoxide nucleophile. For instance, a mild base like sodium bicarbonate might not be sufficient.
Solution: Consider switching to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1] For particularly stubborn cases, a very strong base like sodium hydride (NaH) can be employed, but it must be used with caution due to its high reactivity and moisture sensitivity.[1]
Q2: My yields are consistently low, though the reaction is proceeding. What are the common culprits?
Low yields can be attributed to several factors, including side reactions, suboptimal reaction conditions, or an inappropriate choice of solvent.[1]
Key areas to investigate:
-
Side Reactions: The most prevalent side reactions are the elimination (E2) of the alkyl halide and C-alkylation of the aromatic ring.[1]
-
Reaction Conditions: The reaction may require longer durations or higher temperatures to reach completion. Typical conditions range from 50-100°C for 1-8 hours.[2]
-
Solvent Choice: Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity. It is generally better to use polar aprotic solvents like acetonitrile, DMF, or DMSO.[2]
Q3: I'm observing the formation of an alkene byproduct. How can I prevent this?
The formation of an alkene is a classic sign that an E2 elimination reaction is competing with the desired SN2 substitution.[3] This is particularly problematic when using secondary or tertiary alkyl halides.[4]
Solution: To favor the SN2 pathway, it is crucial to use a primary alkyl halide.[4][5] If the synthesis of a branched ether is desired, the branching should be on the alkoxide component, not the alkyl halide. For example, to synthesize isopropyl phenyl ether, one should use sodium phenoxide and 2-bromopropane, not sodium isopropoxide and bromobenzene.[6]
Q4: Besides my desired O-alkylated product, I'm isolating a C-alkylated isomer. How can I improve the selectivity?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[7][8] While O-alkylation is generally favored, certain conditions can promote C-alkylation.[8]
To enhance O-alkylation selectivity:
-
Solvent: Use polar aprotic solvents like DMF or DMSO. Protic solvents, such as water or ethanol, can hydrogen bond with the phenoxide oxygen, shielding it and making the carbon atoms more accessible for alkylation.[8]
-
Counter-ion: The choice of counter-ion can influence the reaction's regioselectivity.
-
Phase-Transfer Catalysis: In industrial settings, phase-transfer catalysis is often employed to facilitate the reaction and can improve selectivity.[2][9]
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of the critical stages of the Williamson ether synthesis and offers comprehensive solutions to common problems.
Starting Material Quality and Preparation
The purity of your starting materials is paramount for a successful reaction.
-
Salicylaldehyde: Ensure your salicylaldehyde is free from impurities, particularly any residual phenol from its synthesis, which can compete in the alkylation reaction.[10] Purification can often be achieved by recrystallization or distillation.[11][12]
-
Alkyl Halide: Use a high-purity alkyl halide. The reactivity of the halide is also a key factor, with the general trend being R-I > R-Br > R-Cl.[5]
-
Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive bases like NaH.[1]
Optimizing Reaction Conditions
The interplay of base, solvent, temperature, and reaction time is crucial for maximizing your yield.
a. Choice of Base
The primary role of the base is to deprotonate the phenolic hydroxyl group to form the reactive phenoxide.
| Base | Strength | Common Applications & Considerations |
| K₂CO₃, Cs₂CO₃ | Moderate | A good starting point for most phenolic substrates. Often used in polar aprotic solvents like acetonitrile or acetone.[13] |
| NaOH, KOH | Strong | Effective for complete deprotonation, but can sometimes promote side reactions if not used carefully.[2] |
| NaH, KH | Very Strong | Used for less acidic phenols or when a very rapid and complete deprotonation is required. Must be handled under anhydrous conditions.[1][4] |
b. Solvent Selection
The solvent plays a critical role in solvating the reactants and influencing the reaction rate and selectivity.
| Solvent Type | Examples | Impact on Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally the best choice. They solvate the cation but leave the phenoxide nucleophile relatively free, accelerating the reaction.[2] |
| Polar Protic | Water, Ethanol, Methanol | Can slow the reaction by solvating the phenoxide through hydrogen bonding, reducing its nucleophilicity.[2] May also favor C-alkylation.[8] |
| Apolar | Toluene, Benzene | Can be used, but generally result in slower reaction rates.[5] |
c. Temperature and Reaction Time
The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100°C, for several hours.[2] If you are experiencing low yields, consider the following:
-
Incomplete Reaction: If you observe unreacted starting material, you may need to increase the reaction time or temperature.[14]
-
Side Reactions: If you are observing significant side product formation, a lower temperature may be beneficial, even if it requires a longer reaction time.
Managing Side Reactions
Understanding and mitigating side reactions is key to improving your yield.
a. Elimination vs. Substitution
The competition between the SN2 and E2 pathways is a major consideration.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
As a rule of thumb, always opt for a primary alkyl halide to minimize the E2 elimination pathway.[5]
b. O-Alkylation vs. C-Alkylation
The phenoxide ion's ambident nature can lead to the formation of a C-alkylated byproduct.
Caption: O- vs. C-alkylation of the phenoxide nucleophile.
To favor O-alkylation, use a polar aprotic solvent.[8]
The Challenge of the Aldehyde Group: Protecting Group Strategies
The aldehyde group in salicylaldehyde is generally stable under the basic conditions of the Williamson ether synthesis. However, in certain complex syntheses or when using very strong bases, it may be necessary to protect the aldehyde to prevent unwanted side reactions.[15]
A common strategy for protecting aldehydes is the formation of an acetal, which is stable to basic conditions and can be easily removed with aqueous acid upon completion of the ether synthesis.[15]
Product Purification
Proper purification is essential for obtaining your desired product in high purity.
-
Work-up: After the reaction is complete, a typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[14] The organic layer is then washed with water and brine and dried over an anhydrous salt.[14]
-
Purification Techniques:
-
Distillation: If your product is a liquid, distillation can be an effective purification method.[16]
-
Recrystallization: For solid products, recrystallization is a powerful technique for achieving high purity.[11]
-
Column Chromatography: This is a versatile method for separating your product from any unreacted starting materials or byproducts.[13]
-
Bisulfite Adduct Formation: Salicylaldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite adduct, which can then be isolated and hydrolyzed to regenerate the pure aldehyde.[12][17]
-
III. Experimental Protocols
General Protocol for the Williamson Ether Synthesis of a Salicylaldehyde Derivative
-
Reaction Setup: To a solution of the salicylaldehyde derivative (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate (2 equivalents).[13]
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by TLC.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[13]
-
Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[13]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography, distillation, or recrystallization.[13]
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 16. embibe.com [embibe.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Navigating the Stability of Formyl Groups in Basic Alkylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the formyl group under basic alkylation conditions. Our goal is to equip you with the chemical knowledge and practical protocols to ensure the success of your synthetic endeavors.
Introduction: The Formyl Group's Dilemma in Basic Media
The formyl group, a fundamental building block in organic synthesis, presents a unique challenge when subjected to basic alkylation conditions. While the alkylation of various functional groups such as phenols, alcohols, and amines is a cornerstone of molecular construction, the presence of a proximate aldehyde can lead to undesired side reactions, primarily the Cannizzaro reaction. This guide will dissect the factors governing the formyl group's stability and provide actionable strategies to achieve chemoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting an O-alkylation of a phenol with an alkyl halide and potassium carbonate (K₂CO₃), but I am observing decomposition of my starting material which contains a formyl group. What is happening?
A1: While potassium carbonate (K₂CO₃) is considered a relatively mild base, it can be sufficiently basic to promote the Cannizzaro reaction, especially at elevated temperatures. The Cannizzaro reaction is a disproportionation of two aldehyde molecules, in the presence of a base, to yield a primary alcohol and a carboxylic acid.[1][2][3][4] This is particularly problematic for aromatic aldehydes or other aldehydes that lack α-hydrogens, as they cannot form an enolate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Cannizzaro reaction is often accelerated by heat. If your protocol allows, attempt the alkylation at room temperature or even 0 °C. The alkylation reaction may be slower, but you will likely suppress the decomposition of the formyl group.
-
Solvent Choice: The choice of solvent can influence the basicity of K₂CO₃. In aprotic polar solvents like DMF or acetonitrile, the carbonate ion is more "naked" and thus more basic. Consider using a less polar solvent if your substrates are soluble.
-
Monitor Reaction Time: Extended reaction times, even at lower temperatures, can lead to the accumulation of byproducts. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Consider a Milder Base: If the above adjustments are not successful, you may need to switch to an even weaker base. However, for many O-alkylations of phenols, K₂CO₃ is often the mildest effective base.[5][6] This leads to the next critical consideration: protection.
Q2: My desired alkylation is not proceeding to completion with milder bases, and stronger bases are destroying the formyl group. Is there a way to "hide" the formyl group during the reaction?
A2: Absolutely. This is a classic scenario where the use of a protecting group is warranted. The most common and effective strategy for protecting aldehydes and ketones under basic conditions is to convert them into acetals.[7][8][9][10]
Why Acetals are Effective:
-
Stability: Acetals are stable to a wide range of basic conditions, nucleophiles, and reducing agents.[7][8]
-
Reversibility: They can be easily and cleanly removed under mild acidic conditions to regenerate the aldehyde.[7]
The most common method for acetal protection involves the reaction of the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form a cyclic acetal (a 1,3-dioxolane).[11][12]
dot
Caption: Acetal Protection and Deprotection Workflow.
Q3: I am performing an N-alkylation on an indole that also has a formyl group. Can I avoid protecting the aldehyde?
A3: In many cases, yes. The N-alkylation of indoles can often be achieved under conditions that are compatible with an unprotected formyl group. The nitrogen of an indole is sufficiently acidic to be deprotonated by bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally mild enough to not induce the Cannizzaro reaction on a nearby formyl group, especially at moderate temperatures.[13][14][15]
Key Considerations for Successful N-Alkylation in the Presence of a Formyl Group:
-
Base Selection: K₂CO₃ is a good starting point. Cs₂CO₃ is a stronger base and can sometimes improve yields for less reactive alkylating agents, but it also increases the risk of side reactions with the formyl group.[16]
-
Alkylating Agent: Highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) are preferred as they allow for shorter reaction times and lower temperatures.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used and are generally compatible.[15]
Q4: What is the detailed mechanism of the Cannizzaro reaction, and why do strong bases promote it so effectively?
A4: The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate. In the presence of a high concentration of a strong base, this intermediate can be deprotonated to form a dianionic species. The key step is the transfer of a hydride ion from this intermediate to a second molecule of the aldehyde. This simultaneously oxidizes the first aldehyde to a carboxylic acid and reduces the second to an alcohol.[1][4][17]
dot
Caption: Mechanism of the Cannizzaro Reaction.
Strong bases like NaOH or KOH are highly effective because they generate a high concentration of the hydroxide nucleophile to initiate the reaction and can also facilitate the deprotonation of the tetrahedral intermediate, which can accelerate the hydride transfer step.[4]
Experimental Protocols
Protocol 1: Acetal Protection of an Aromatic Aldehyde
This protocol provides a general procedure for the protection of an aromatic aldehyde, such as p-anisaldehyde, using ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.[11]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add the aromatic aldehyde, ethylene glycol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde is no longer visible (usually 2-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal.
-
The product can be purified by column chromatography or distillation if necessary.
Data Summary
| Base | Strength | Typical Application in Alkylation | Compatibility with Unprotected Formyl Group |
| NaOH, KOH | Strong | Deprotonation of alcohols | Low: High risk of Cannizzaro reaction.[3] |
| NaH | Strong | Deprotonation of alcohols, indoles | Very Low: Highly reactive, significant risk of side reactions. |
| LDA | Strong, Hindered | Formation of kinetic enolates | Low: Generally too reactive and basic. |
| Cs₂CO₃ | Moderate | O-alkylation of phenols, N-alkylation of indoles | Moderate: Can be used with care, but riskier than K₂CO₃.[16] |
| K₂CO₃ | Mild | O-alkylation of phenols, N-alkylation of indoles | Good: Often compatible, especially at lower temperatures.[5][13] |
Concluding Remarks
The successful execution of a basic alkylation in the presence of a formyl group hinges on a careful consideration of the substrate's reactivity and the choice of reaction conditions. For robust and high-yielding transformations, especially when strong bases are required, protection of the formyl group as an acetal is the most reliable strategy.[7][8] However, for certain applications, such as the N-alkylation of indoles or O-alkylation of phenols, milder bases like potassium carbonate can allow for a successful reaction without the need for a protecting group, thereby improving step economy. Always perform small-scale test reactions to determine the optimal conditions for your specific substrate.
References
-
Cannizzaro Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
NEET Coaching. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. Retrieved from [Link]
- Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
- Ismail, M., & Wazzan, N. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(19), 6645.
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Zare, A., & Meraj, F. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Journal of Chemical Research, 2006(7), 446-448.
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
- Bu, X., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- European Patent Office. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
- Google Patents. (n.d.). US20040059131A1 - N-alkylation of indole derivatives.
- Sun, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(9), 11099-11107.
- Parrish, J., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols.
- Nogueira, I. C., & Pliego, J. R. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
-
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Retrieved from [Link]
-
ResearchGate. (2023, March 29). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. allen.in [allen.in]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. SATHEE: Chemistry Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Minimizing Nitrile Group Hydrolysis During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of the nitrile functional group during multi-step synthesis. Unwanted hydrolysis of nitriles to amides or carboxylic acids is a common side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions, grounded in established chemical principles.
Understanding the Challenge: The Susceptibility of the Nitrile Group
The carbon-nitrogen triple bond in a nitrile is polarized, rendering the carbon atom electrophilic. This inherent reactivity makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This process can be catalyzed by both acidic and basic conditions, often unintentionally present in a reaction mixture.
The hydrolysis typically proceeds in two stages: first to a primary amide, which can then be further hydrolyzed to a carboxylic acid (or its carboxylate salt). The conditions required for the initial hydrolysis of the nitrile are often harsh enough to promote the subsequent hydrolysis of the amide, making it challenging to isolate the amide intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitrile is hydrolyzing under acidic conditions. What is the mechanism, and how can I prevent it?
A1:
The Mechanism: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction then proceeds through a series of proton transfers to form an amide intermediate. In most cases, the acidic conditions are sufficient to further hydrolyze the amide to a carboxylic acid and an ammonium salt. The final step, the formation of the protonated amine, is a strong driving force for the reaction to proceed to completion.
Caption: Base-Catalyzed Nitrile Hydrolysis Workflow.
Troubleshooting & Prevention:
-
Avoid Aqueous Bases: Whenever possible, use non-aqueous basic conditions. Reagents like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide in anhydrous solvents are preferable to aqueous NaOH or KOH.
-
Sterically Hindered Bases: Employ sterically hindered, non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA) if only a base catalyst is needed.
-
Temperature Control: As with acidic hydrolysis, keep the reaction temperature as low as feasible.
-
Careful Workup: During the reaction workup, quench with a non-aqueous source if possible, or perform the aqueous quench at low temperatures (0 °C or below) and quickly proceed to extraction to minimize contact time with water.
Q3: I need to synthesize a nitrile from a primary amide. How can I do this without hydrolyzing the starting material or the product?
A3: The dehydration of primary amides is a common method for nitrile synthesis. However, many classical dehydrating agents are harsh and can lead to side reactions. The key is to use mild and efficient dehydrating agents under anhydrous conditions.
| Dehydrating Agent | Typical Conditions | Advantages | Potential Issues |
| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine or other base | Effective and widely used | Generates HCl, can be harsh for sensitive substrates. |
| Thionyl Chloride (SOCl₂) | Heating, often with a base | Readily available and effective | Produces SO₂ and HCl, not suitable for acid-sensitive molecules. |
| Trifluoroacetic Anhydride (TFAA) | Pyridine or triethylamine, often at 0 °C to RT | Milder, non-acidic conditions | Can cause trifluoroacetylation of other nucleophilic groups. |
| Burgess Reagent | Mild, neutral conditions | High chemoselectivity | Cost and availability can be a factor. |
| Catalytic Appel-type Reaction | Oxalyl chloride, Et₃N, catalytic Ph₃PO | Very fast (often <10 min), mild, low catalyst loading. |
Technical Support Center: Recrystallization of 4-(4-Bromo-2-formylphenoxy)butanenitrile
Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven methodologies for the isolation and purification of 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS: 1039828-17-5).
As a moderately polar molecule featuring an electrophilic aldehyde, an ether linkage, a flexible aliphatic nitrile chain, and an aryl bromide, this compound presents specific crystallization challenges. The flexible butanenitrile chain and the ether linkage lower the lattice energy, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" [1]. Furthermore, the reactive formyl group restricts the use of certain nucleophilic solvents.
This guide is designed to help drug development professionals and process chemists navigate solvent selection, execute self-validating crystallization protocols, and troubleshoot common physicochemical deviations.
Solvent System Selection & Causality
Selecting the correct solvent is not merely about solubility; it is about controlling reaction mechanisms, kinetics, and avoiding unwanted side reactions during the thermal stress of recrystallization[2].
Key Mechanistic Consideration: The aldehyde (-CHO) group is highly prone to nucleophilic attack by primary alcohols (e.g., methanol, ethanol) under prolonged heating, leading to the formation of hemiacetals or full acetals. Therefore, sterically hindered alcohols or non-nucleophilic solvent systems are mandatory.
Table 1: Solvent System Matrix for 4-(4-Bromo-2-formylphenoxy)butanenitrile
| Solvent System | Ratio (v/v) | Yield Expectation | Purity | Mechanistic Rationale & Causality |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | High (85-90%) | Excellent | Standard Anti-Solvent: EtOAc provides excellent solubility for the polar moieties; Heptane acts as a strong anti-solvent. Minimizes chemical degradation. |
| Isopropanol (IPA) | Single Solvent | Moderate (75-80%) | Good | Steric Shielding: The secondary alcohol bulk of IPA prevents nucleophilic attack on the aldehyde, avoiding hemiacetal impurities while offering a good thermal solubility gradient. |
| Toluene / Hexane | 1:4 | High (80-85%) | Moderate | Hydrophobic Purge: Excellent for purging highly lipophilic impurities. However, toluene's high boiling point makes vacuum drying (residual solvent removal) difficult. |
| Methanol / Water | Any | NOT RECOMMENDED | Poor | Degradation Risk: High risk of hemiacetal formation and hydrolysis of the nitrile group under thermal stress. |
Standard Operating Procedure (SOP): Anti-Solvent Crystallization
This protocol utilizes the Ethyl Acetate / Heptane system. It is designed as a self-validating system: each step includes a specific observable metric to confirm success before proceeding, ensuring that kinetic hindrance and supersaturation are tightly controlled to prevent LLPS [3].
Phase 1: Dissolution and Clarification
-
Charge the crude 4-(4-Bromo-2-formylphenoxy)butanenitrile into a jacketed reactor.
-
Add Ethyl Acetate at 3.0 volumes (3 mL per gram of crude).
-
Heat the mixture to 60 °C under moderate agitation (150 rpm).
-
Validation Check: The solution must become completely transparent. If undissolved particulates remain, they are likely inorganic salts or highly cross-linked polymeric impurities.
-
-
Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble matter.
Phase 2: Nucleation and Anti-Solvent Addition
-
Cool the clarified solution to 45 °C.
-
Add Heptane (anti-solvent) dropwise at a rate of 0.1 volumes/minute until the solution becomes faintly turbid (the cloud point).
-
Validation Check: The turbidity indicates the boundary of the Metastable Zone Width (MSZW).
-
-
Reheat the solution slightly to 48 °C until it just clears, then Seed with 1% w/w pure crystalline 4-(4-Bromo-2-formylphenoxy)butanenitrile.
-
Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the system to favor crystal growth over oiling out [1].
-
Phase 3: Crystal Growth and Isolation
-
Cool the seeded solution at a strictly controlled ramp rate of 0.15 °C/min down to 5 °C.
-
Causality: Rapid cooling spikes supersaturation, forcing the solute molecules to arrange randomly into an emulsion (oil) rather than a rigid crystal lattice.
-
-
Hold at 5 °C for 2 hours to maximize yield.
-
Filter the resulting suspension and wash the filter cake with 1 volume of cold (0 °C) Heptane.
-
Dry under vacuum (50 mbar) at 40 °C until a constant weight is achieved.
Process Visualizations
Workflow Diagram
The following diagram illustrates the critical path of the recrystallization workflow, highlighting the self-validating checkpoints.
Caption: Step-by-step recrystallization workflow for 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Mechanistic Pathway: Oiling Out vs. Crystallization
Understanding the thermodynamic split between Liquid-Liquid Phase Separation (LLPS) and true crystallization is vital for troubleshooting.
Caption: Thermodynamic pathways showing LLPS (Oiling Out) versus controlled crystal growth.
Troubleshooting & FAQs
Q: My product is separating as a dense, viscous oil at the bottom of the flask instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out" [3]. This occurs when the supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate into a solute-rich liquid phase rather than a solid lattice.
-
Immediate Fix: Stop cooling. Reheat the mixture until the oil completely redissolves into a single homogeneous phase.
-
Process Adjustment: Increase the ratio of your good solvent (Ethyl Acetate) by 10-15% to widen the metastable zone. Cool at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals before reaching the temperature where the oil previously formed.
Q: I used Ethanol as my recrystallization solvent, and LC-MS shows a new impurity with a mass +46 Da higher than my target. What happened?
A: The formyl (aldehyde) group on the aromatic ring has reacted with ethanol to form a hemiacetal (+46 Da corresponds exactly to the addition of one molecule of EtOH,
Q: The yield is significantly lower than the expected 85%. The filtrate still contains a large amount of the product. A: This is typically a kinetic issue related to anti-solvent addition or terminal temperature.
-
Anti-solvent ratio: You may not have added enough Heptane to fully depress the solubility. Ensure the final EtOAc:Heptane ratio is at least 1:4.
-
Hold time: Crystal growth can be kinetically slow. Ensure you are holding the final slurry at 5 °C for a minimum of 2 hours to allow the system to reach thermodynamic equilibrium before filtration.
Q: Can I use pure Hexane instead of Heptane as the anti-solvent? A: While chemically similar, Heptane is strongly preferred in process chemistry over Hexane. Hexane is significantly more neurotoxic and has a higher vapor pressure, making it a greater flammability hazard during scale-up and vacuum drying [2]. Heptane provides an identical anti-solvent effect with a much safer toxicological and physical profile.
References
-
Mettler Toledo. Oiling Out in Crystallization: Detect and Characterize Oiling Out with Real-Time In-Situ Video Microscopy. Mettler Toledo Process Analytics. Available at:[Link]
-
American Chemical Society (ACS) Green Chemistry Institute. Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at:[Link]
-
American Chemical Society (ACS) Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at:[Link]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 4-(4-Bromo-2-formylphenoxy)butanenitrile: A Comparative Analysis
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(4-bromo-2-formylphenoxy)butanenitrile, a multifunctional compound featuring an aromatic ring, an aldehyde, an ether linkage, and a nitrile group.
This document is designed for researchers and scientists who not only need to interpret a spectrum but also wish to understand the underlying principles that govern the observed chemical shifts and coupling patterns. We will deconstruct the molecule's predicted spectrum, provide a robust experimental protocol, and perform a comparative analysis with structurally similar compounds to highlight the diagnostic power of ¹H NMR in discerning subtle electronic and structural differences.
Section 1: Theoretical Framework and Spectral Prediction
Before acquiring a spectrum, a theoretical prediction based on the molecular structure provides a critical roadmap for interpretation. The structure of 4-(4-bromo-2-formylphenoxy)butanenitrile presents several distinct proton environments, each influenced by the electronic effects of neighboring functional groups.
Molecular Structure and Proton Labeling
To facilitate discussion, the protons in the molecule are systematically labeled as shown below.
Caption: Labeled structure of 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Predicted ¹H NMR Signals
The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield).[1]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H_a (Formyl) | 9.5 - 10.5 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom, placing it far downfield.[1][3][4] It has no adjacent protons, resulting in a singlet. |
| H_b (Aromatic) | 7.8 - 8.1 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing formyl group, causing significant deshielding. It is coupled only to H_c, appearing as a doublet. |
| H_c (Aromatic) | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H | This proton is meta to the formyl group and ortho to the bromine atom. It is coupled to both H_b and H_d, resulting in a doublet of doublets. |
| H_d (Aromatic) | 7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the electron-donating ether oxygen, which shields it relative to the other aromatic protons. It is coupled only to H_c, appearing as a doublet. |
| H_e (-OCH₂) | 4.1 - 4.4 | Triplet (t) | 2H | These protons are directly attached to a carbon bonded to the highly electronegative ether oxygen, causing a strong downfield shift.[5][6] They are coupled to the two H_f protons, resulting in a triplet. |
| H_g (-CH₂CN) | 2.6 - 2.9 | Triplet (t) | 2H | The electron-withdrawing nitrile group deshields these adjacent protons. They are coupled to the two H_f protons, appearing as a triplet. |
| H_f (-CH₂-) | 2.1 - 2.4 | Multiplet (m) or Pentet (p) | 2H | These protons are coupled to both H_e (2 protons) and H_g (2 protons). They will appear as a complex multiplet, likely a pentet. |
Section 2: Experimental Design and Protocols
The quality of an NMR spectrum is profoundly dependent on proper sample preparation. The following protocol is a self-validating system designed to yield high-resolution data.
Workflow for ¹H NMR Sample Preparation and Analysis
Caption: Standard workflow from sample preparation to final data analysis.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of 4-(4-bromo-2-formylphenoxy)butanenitrile. This quantity is optimal for achieving a good signal-to-noise ratio in a standard 5 mm NMR tube.[7]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[8][9] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean vial. This volume ensures the correct sample height in the tube for optimal magnetic field homogeneity.[7]
-
Filtration: It is critical to remove any particulate matter, as suspended solids will degrade the spectral resolution, leading to broad peaks.[7] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: The solvent (CDCl₃) typically contains a small amount of tetramethylsilane (TMS) as an internal reference. The TMS signal is set to 0.00 ppm, and all other chemical shifts are reported relative to it.[1]
-
Data Acquisition: The sample is placed in the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. The free induction decay (FID) is then acquired.
-
Data Processing: The raw FID data is converted into a readable spectrum via a Fourier transform. This is followed by phase and baseline corrections to ensure accurate peak shapes and integration.[10] The spectrum is calibrated using the TMS peak, and the signals are integrated to determine the relative number of protons for each peak.[11]
Section 3: Comparative Analysis with Structural Analogs
To truly appreciate the diagnostic information within the ¹H NMR spectrum, it is instructive to compare it with the spectra of related molecules. This comparison allows for the direct observation of how individual functional groups influence the electronic environment of the entire molecule. We will consider two hypothetical analogs:
-
Analog 1: 2-Formylphenoxybutanenitrile (lacks the C4-bromine).
-
Analog 2: 4-Bromophenoxybutanenitrile (lacks the C2-formyl group).
Structural Analogs for Comparison
Caption: Comparison of the target molecule with key structural analogs.
Comparative Data Table (Predicted Shifts)
This table demonstrates how the removal of electron-withdrawing groups (EWGs) like -Br and -CHO is expected to shift the signals of the remaining protons upfield (to lower ppm values) due to increased shielding.
| Proton Type | Target Molecule (δ ppm) | Analog 1 (-Br) (δ ppm) | Analog 2 (-CHO) (δ ppm) | Analysis of Shift Change |
| Aromatic Protons | 7.0 - 8.1 | ~6.8 - 7.9 | ~6.8 - 7.5 | vs. Analog 1: Removing the electron-withdrawing bromine atom will cause a general upfield shift for all aromatic protons. vs. Analog 2: Removing the very strong electron-withdrawing formyl group will cause a significant upfield shift, especially for the protons that were ortho and para to it. The spectrum simplifies to an AA'BB' system. |
| Formyl Proton (H_a) | 9.5 - 10.5 | 9.5 - 10.5 | N/A | The chemical shift of the formyl proton is largely unaffected by the remote bromine substituent. |
| Ether Protons (H_e) | 4.1 - 4.4 | ~4.1 - 4.4 | ~4.0 - 4.2 | The ether protons are primarily influenced by the adjacent oxygen. The removal of the formyl group in Analog 2 may cause a very slight upfield shift due to a less electron-poor aromatic ring. |
| Nitrile Protons (H_g) | 2.6 - 2.9 | ~2.6 - 2.9 | ~2.6 - 2.9 | These protons are too distant from the aromatic ring to be significantly affected by changes in its substituents. |
This comparative approach validates our initial assignments. For instance, if a signal in the 7.8-8.1 ppm range is absent in the spectrum of Analog 2, it strongly confirms its assignment as the proton ortho to the formyl group in the target molecule.
Conclusion
The ¹H NMR spectrum of 4-(4-bromo-2-formylphenoxy)butanenitrile is rich with structural information. A systematic analysis, beginning with theoretical prediction and followed by careful experimentation and comparative evaluation, allows for the confident assignment of every proton in the molecule. The distinct chemical shifts of the formyl proton, the three unique aromatic protons, and the four separate aliphatic proton environments provide an unambiguous fingerprint of the compound's structure. This guide demonstrates that a comprehensive understanding of fundamental NMR principles, coupled with a logical, self-validating experimental workflow, is essential for any professional engaged in chemical synthesis and characterization.
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
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-
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1078. Available at: [Link]
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Save My Exams. (2025, January 4). Proton (¹H) NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating Nitrile and Aldehyde Groups in Phenoxy Derivatives Using FTIR Spectroscopy
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of nitrile (C≡N) and aldehyde (CHO) functional groups when attached to a phenoxy scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak tables to explain the underlying principles of vibrational spectroscopy that govern these characteristic signals. We will explore how the electronic environment of the phenoxy ring influences these vibrations and provide robust experimental protocols for achieving clear, interpretable data.
The Principle of Differentiation: Understanding Molecular Vibrations
FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each functional group possesses a unique set of vibrational frequencies, creating a distinct "fingerprint" in the IR spectrum. For phenoxy derivatives, our focus is on the stretching vibrations of the nitrile and aldehyde groups, as these produce the most characteristic and reliable peaks for identification.
The position, intensity, and shape of these absorption bands are highly sensitive to the molecular structure.[2] Factors such as bond strength, the mass of the atoms involved, and electronic effects like resonance and induction all play a critical role. In phenoxy derivatives, conjugation between the functional group and the aromatic ring is a dominant factor that influences the precise wavenumber of the absorption peak.[3][4]
The Spectroscopic Signature of Aromatic Nitriles (Phenoxy-C≡N)
The nitrile group is one of the most straightforward functional groups to identify via FTIR. Its defining feature is the carbon-nitrogen triple bond (C≡N).
-
Primary Characteristic Peak: C≡N Stretch The stretching vibration of the C≡N triple bond gives rise to a sharp and intense absorption band.[5] For saturated (aliphatic) nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[5] However, when the nitrile group is attached to a phenoxy ring, conjugation occurs between the π-electrons of the aromatic system and the triple bond. This electron delocalization slightly weakens the C≡N bond, lowering its force constant and shifting the absorption peak to a lower frequency.[5][6]
The nitrile peak is particularly diagnostic because it appears in a relatively "quiet" region of the infrared spectrum where few other functional groups absorb, making it less prone to interference.[9] The intensity of this peak is strong due to the large change in dipole moment that occurs during the stretching vibration of the polar C≡N bond.[5]
The Spectroscopic Signature of Aromatic Aldehydes (Phenoxy-CHO)
Identifying an aldehyde group requires observing two distinct sets of vibrations, making its confirmation a two-step process. The absence of either signal can rule out the presence of an aldehyde.
-
Primary Characteristic Peak: C=O Stretch The carbonyl (C=O) stretch in aldehydes produces one of the most intense peaks in an IR spectrum. For saturated aldehydes, this peak is found between 1740-1720 cm⁻¹.[10][11] Similar to nitriles, conjugation with the phenoxy ring delocalizes the π-electrons of the carbonyl bond, which weakens it and lowers the stretching frequency.[12][13][14]
-
Confirmatory Peak: Aldehydic C-H Stretch The most definitive evidence for an aldehyde is the presence of the aldehydic carbon-hydrogen (C-H) stretching vibration. This feature typically appears as a pair of weak to medium intensity bands, one near 2830 cm⁻¹ and a particularly diagnostic one near 2720 cm⁻¹.[10][17][18] The appearance of these two bands is often due to a phenomenon known as Fermi resonance. The peak around 2720 cm⁻¹ is especially useful because very few other absorptions occur in this region, making it a reliable marker to distinguish aldehydes from other carbonyl-containing compounds like ketones.[11][19]
Direct Comparison: Nitrile vs. Aldehyde in Phenoxy Derivatives
The key to differentiating these two functional groups lies in identifying their unique sets of peaks. A nitrile is confirmed by a single, sharp peak in the ~2230 cm⁻¹ region, whereas an aldehyde requires the simultaneous presence of a strong carbonyl peak around ~1700 cm⁻¹ and the characteristic weak C-H doublet around 2830-2720 cm⁻¹.
Data Presentation: Summary of Diagnostic Peaks
| Functional Group | Key Vibration | Wavenumber (cm⁻¹) in Phenoxy Derivatives | Typical Intensity | Peak Shape |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220[4][5] | Medium to Strong | Sharp |
| Aldehyde (-CHO) | C=O Stretch | 1710 - 1685[10][16] | Strong | Sharp |
| Aldehydic C-H Stretch | ~2830 and ~2720[17][18] | Weak to Medium | Sharp |
Visualization of Key Vibrational Modes
The following diagram illustrates the primary stretching vibrations responsible for the characteristic FTIR peaks in phenoxy nitrile and phenoxy aldehyde.
Caption: Key stretching vibrations for phenoxy nitrile and phenoxy aldehyde.
Experimental Protocol: Acquiring High-Quality FTIR Data
The integrity of your spectral data is contingent upon meticulous sample preparation and instrument operation. Attenuated Total Reflectance (ATR) is often the preferred method for solid powders due to its simplicity and reproducibility.[20][21]
Step-by-Step Methodology: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. A clean crystal is paramount to prevent cross-contamination and spectral artifacts.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.
-
Causality: Failure to acquire an accurate background will result in prominent atmospheric peaks obscuring important regions of the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid phenoxy derivative powder onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed.[22]
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[20]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks, such as the aldehydic C-H stretch, more clearly visible. A resolution of 4 cm⁻¹ is sufficient for distinguishing the functional groups discussed.
-
-
Data Processing and Cleaning:
-
After data collection, raise the press arm and meticulously clean the sample powder from the ATR crystal and press tip using a soft brush and solvent-moistened wipes.
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction or ATR correction to make the spectrum appear more like a traditional transmission spectrum.
-
Experimental Workflow Diagram
Caption: Standard workflow for ATR-FTIR analysis of solid samples.
Conclusion
Differentiating between nitrile and aldehyde functional groups in phenoxy derivatives is a clear and achievable goal with FTIR spectroscopy. The key to a definitive assignment lies not in finding a single peak but in recognizing the unique pattern of absorptions for each group. The nitrile's signature is a solitary, sharp peak in the distinct 2240-2220 cm⁻¹ region. In contrast, the aldehyde is confirmed by a "dual-key" system: the presence of a strong carbonyl C=O stretch around 1710-1685 cm⁻¹ and the confirmatory, weaker aldehydic C-H stretch near 2720 cm⁻¹. By following rigorous experimental protocols and understanding the electronic effects of the phenoxy ring, researchers can confidently characterize their molecules and advance their development objectives.
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A Comparative Guide to the HPLC Method Validation for Purity Assessment of 4-(4-Bromo-2-formylphenoxy)butanenitrile
This guide provides an in-depth, objective analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(4-Bromo-2-formylphenoxy)butanenitrile, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a comprehensive validation protocol with supporting data, and compare the method's performance against other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity analysis.
The validation of analytical procedures is a critical requirement in the pharmaceutical industry to ensure the quality and consistency of drug substances and products.[1][2] Regulatory bodies worldwide, including those under the International Council for Harmonisation (ICH), mandate that analytical methods be validated to demonstrate their suitability for their intended purpose.[3][4] This guide adheres to the principles outlined in the ICH Q2(R1) guideline, which details the validation characteristics required for analytical procedures.[5][6][7]
Method Development Strategy: A Rationale-Driven Approach
The selection of an appropriate analytical method is the foundation of reliable purity assessment. For a non-volatile, moderately polar compound like 4-(4-Bromo-2-formylphenoxy)butanenitrile, which contains aromatic, bromo, nitrile, and aldehyde functionalities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[8][9]
Stationary Phase Selection
The initial choice for the stationary phase is a C18 (octadecylsilyl) column due to its wide applicability and excellent hydrophobic retention characteristics for a broad range of organic molecules.[10][11] The aromatic ring and the butanenitrile chain of the analyte are expected to interact well with the C18 stationary phase, providing good retention. For compounds with aromatic systems, stationary phases with phenyl functionalities, such as Phenyl-Hexyl, could also be considered to enhance selectivity through π-π interactions.[12]
Mobile Phase Selection
The mobile phase composition is a critical factor in achieving optimal separation.[13] A mixture of water and an organic solvent, typically acetonitrile or methanol, is used in RP-HPLC.[14] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both the main analyte and any potential impurities with different polarities are eluted with good peak shape and resolution. The pH of the mobile phase can be adjusted to control the ionization of analytes, which in turn affects their retention.[10][13] For neutral compounds like 4-(4-Bromo-2-formylphenoxy)butanenitrile, a neutral pH is generally suitable.
Detector Selection
Given the presence of a chromophoric aromatic ring in the analyte, a UV detector is the most appropriate choice. To determine the optimal detection wavelength, a UV scan of the analyte is performed. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for both the main component and any related impurities.
The Validated HPLC Method for Purity Determination
Based on the development strategy, the following HPLC conditions were established and validated:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-18 min: 90% B, 18-20 min: 90-40% B, 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comprehensive Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][7]
Specificity (Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][15] To demonstrate this, forced degradation studies were conducted by subjecting the analyte to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[16][17][18][19]
Experimental Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The results showed that the main peak of 4-(4-Bromo-2-formylphenoxy)butanenitrile was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol: A series of solutions were prepared from a stock solution of 4-(4-Bromo-2-formylphenoxy)butanenitrile at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Each concentration was injected in triplicate.
Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | Defined and justified |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is often determined by recovery studies.
Experimental Protocol: The accuracy of the method was determined by spiking a placebo with known amounts of 4-(4-Bromo-2-formylphenoxy)butanenitrile at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
Results:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |
| 120% | 100.8 | 0.6 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |
The results demonstrate a high degree of accuracy for the analytical method.[8]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[8]
Repeatability expresses the precision under the same operating conditions over a short interval of time.[1]
Experimental Protocol: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
Results:
| Parameter | Result | Acceptance Criteria |
| % RSD of Peak Area | 0.7% | ≤ 2.0% |
Intermediate precision expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.[8]
Experimental Protocol: The analysis was repeated on a different day by a different analyst using a different HPLC system.
Results:
| Parameter | Day 1 (% RSD) | Day 2 (% RSD) | Acceptance Criteria |
| % RSD of Assay | 0.8% | 0.9% | Overall %RSD ≤ 2.0% |
The low relative standard deviation values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
These results indicate the method is sensitive enough to detect and quantify very low levels of impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol: Small variations were introduced to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.
Comparison with Alternative Methods
While the validated RP-HPLC method is highly suitable for the purity assessment of 4-(4-Bromo-2-formylphenoxy)butanenitrile, it is worthwhile to consider other analytical techniques.
-
Gas Chromatography (GC): GC is generally suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and boiling point of the analyte, GC would likely require derivatization, adding complexity to the analysis. Therefore, HPLC is the more direct and appropriate technique.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle size columns (sub-2 µm) and higher pressures. This results in faster analysis times and improved resolution. While a UPLC method could be developed and would likely offer advantages in terms of speed and efficiency, the validated HPLC method is robust, reliable, and can be performed on more commonly available instrumentation.
-
Thin-Layer Chromatography (TLC): TLC is a useful qualitative tool for a quick assessment of purity and for monitoring reaction progress. However, for quantitative purity determination with high accuracy and precision, HPLC is far superior.
Conclusion
The presented reversed-phase HPLC method for the determination of 4-(4-Bromo-2-formylphenoxy)butanenitrile purity has been thoroughly developed and validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The forced degradation studies confirm its stability-indicating capability, which is crucial for the reliable monitoring of the purity of this important pharmaceutical intermediate. Compared to other potential analytical techniques, the validated HPLC method offers the best combination of performance, reliability, and accessibility for this particular application.
Visualization of the HPLC Method Validation Workflow
Caption: Workflow of HPLC method development and validation.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]
-
A Review on Force Degradation Studies for Drug Substances. (2023, February 15). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]
-
HPLC methods validation for pharmaceuticals: A review. (2015). ResearchGate. Retrieved from [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Journal of Pharmaceutical Research & Reports. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (2022, August 12). HELIX Chromatography. Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. Retrieved from [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Retrieved from [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2022, April 15). LCGC International. Retrieved from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Retrieved from [Link]
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Comprehensive Comparison Guide: Melting Point Determination of 4-(4-Bromo-2-formylphenoxy)butanenitrile
As a Senior Application Scientist, establishing a robust, reproducible analytical profile for pharmaceutical intermediates is paramount. For complex organic molecules like 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS: 1039828-17-5)[1], determining the precise melting point is not merely a routine quality control step; it is a critical verification of structural purity and polymorphic stability before downstream active pharmaceutical ingredient (API) synthesis.
This guide objectively compares the performance of Automated Optical Capillary Systems against traditional Manual Capillary Methods and Differential Scanning Calorimetry (DSC) , providing field-proven methodologies, causality-driven protocols, and comparative experimental data.
The Causality of Phase Transitions: Optical vs. Thermodynamic Detection
When analyzing a compound with multiple polar functional groups (a nitrile, an ether linkage, and a formyl group) alongside a heavy halogen (bromine), the choice of analytical technique fundamentally alters the reported melting point. Understanding the physical causality behind these differences is essential for accurate data interpretation.
-
Optical/Visual Methods (USP <741>): These methods measure macroscopic physical changes. The melting process is recorded as a range. The "onset" is defined as the collapse point (the exact temperature at which the substance collapses against the capillary wall), and the "clear point" is when the substance becomes liquid throughout[2].
-
Differential Scanning Calorimetry (DSC): DSC measures microscopic thermodynamic energy changes by monitoring the heat flow required to maintain a zero temperature differential between the sample and a reference[3]. The onset is the extrapolated intersection of the baseline and the leading edge of the endothermic peak[4].
The Causality of Variance: Because the thermodynamic absorption of latent heat (measured by DSC) begins well before macroscopic structural collapse is visible to a camera or human eye, DSC onset temperatures are inherently lower than optical collapse points[4],[3].
Methodological Workflow Comparison
To visualize the operational differences between the high-throughput optical method and the thermodynamic DSC method, refer to the workflow diagram below.
Fig 1: Comparative workflow of Optical vs. DSC melting point determination.
Self-Validating Experimental Protocols
To ensure trustworthiness and compliance, every protocol must be treated as a self-validating system. A run is only valid if the System Suitability Test (SST) passes.
System Suitability Test (SST)
Before testing the target compound, the apparatus accuracy must be verified using a USP Melting Point Reference Standard that melts near the expected range of the sample[2].
-
Action: Run USP Vanillin (Certified MP Range: 81.0 – 83.0 °C)[5].
-
Validation Gate: If the measured clear point falls outside the 81.0 – 83.0 °C range, abort the analysis and recalibrate the instrument.
Protocol A: Automated Optical Capillary Method (Recommended)
This method complies with USP <741> Class Ia procedures while eliminating operator subjectivity through digital transmission algorithms[2],[5].
-
Sample Preparation: Dry the 4-(4-Bromo-2-formylphenoxy)butanenitrile sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours to remove residual hygroscopic moisture[2]. Crush into a fine, homogeneous powder.
-
Capillary Charging: Pack the powder into a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter)[2]. Tap firmly on a solid surface until the powder column is exactly 2.5 to 3.5 mm high [5].
-
Causality: A column shorter than 2.5 mm fails to provide sufficient optical occlusion for the transmission sensor, leading to premature clear point detection. A column exceeding 3.5 mm creates a vertical thermal gradient within the sample, artificially broadening the melting range.
-
-
Pre-Heating & Insertion: Pre-heat the instrument block to 5 °C below the expected melting point[5]. Insert the capillary.
-
Causality: Inserting the sample too early exposes the brominated compound to prolonged thermal stress, potentially inducing degradation or polymorphic shifts before melting occurs.
-
-
Heating Ramp: Initiate a heating ramp of 1 ± 0.5 °C/min [2].
-
Causality: Organic molecules possess low thermal conductivity. A ramp rate exceeding 1 °C/min causes the heating block temperature to outpace the internal sample temperature (thermal lag), resulting in an artificially elevated apparent melting point.
-
-
Data Acquisition: The automated optical sensor records the collapse point (onset) and the clear point (end of melt)[5].
Protocol B: Differential Scanning Calorimetry (DSC)
-
Sample Encapsulation: Weigh 2 to 5 mg of the dried sample into a standard aluminum DSC pan and hermetically seal it with a crimper[3].
-
Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.
-
Heating Ramp: Equilibrate the cell at 25 °C, then heat at a rate of 10 °C/min up to 140 °C[3].
-
Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature and the peak maximum[3].
Experimental Data & Performance Comparison
The following tables summarize the analytical results and operational metrics when evaluating 4-(4-Bromo-2-formylphenoxy)butanenitrile across the three platforms.
Table 1: Comparative Melting Point Data for 4-(4-Bromo-2-formylphenoxy)butanenitrile
Note: Data represents typical experimental validation metrics for this compound class.
| Analytical Method | Onset Temperature (°C) | End/Peak Temperature (°C) | Measurement Precision (RSD, n=5) |
| Automated Optical | 72.4 (Collapse Point) | 73.8 (Clear Point) | 0.15% |
| Manual Capillary | 72.1 (Visual Collapse) | 74.2 (Visual Clear) | 0.60% |
| DSC | 71.8 (Extrapolated Onset) | 73.5 (Endothermic Peak) | 0.08% |
Table 2: Operational Performance & ROI Comparison
| Metric | Automated Optical (Product) | Manual Capillary (Alternative 1) | DSC (Alternative 2) |
| Throughput | High (Analyzes up to 6 capillaries simultaneously) | Low (1-3 samples, requires constant human attention) | Low (1 sample per run, sequential processing) |
| Subjectivity | Objective (Digital transmission algorithm eliminates bias) | Highly Subjective (Prone to operator eye fatigue)[5] | Objective (Mathematical heat flow integration)[3] |
| Cost per Analysis | Low (Inexpensive glass capillaries) | Low (Inexpensive glass capillaries) | High (Requires expensive aluminum pans and purge gases) |
| Data Integrity | Excellent (21 CFR Part 11 Compliant, video recording of melt) | Poor (Manual transcription, no audit trail) | Excellent (21 CFR Part 11 Compliant, saved thermograms) |
Conclusion & Recommendations
For the routine analysis and quality control of 4-(4-Bromo-2-formylphenoxy)butanenitrile , the Automated Optical Capillary Method is the superior choice. It bridges the gap between the rigorous objectivity of DSC and the low cost of manual capillary methods. By eliminating operator subjectivity and adhering strictly to USP <741> heating and packing parameters, automated optical systems provide highly reproducible, audit-proof data at a fraction of the cost and time required for DSC analysis. DSC remains a valuable orthogonal technique primarily reserved for deeper thermodynamic profiling or polymorph screening.
References
1.[2] General Chapters: <741> MELTING RANGE OR TEMPERATURE. Pharmacopeia. Available at: 2.[5] Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: 3.[4] Melting Point Determination. ResolveMass Laboratories Inc. Available at: 4.[3] Capillary Differential Scanning Calorimetry (DSC). Emerald Cloud Lab. Available at: 5.[1] Butanonitrilo, 4-bromo-3-oxo- 81056-49-7 wiki (Contains CAS 1039828-17-5 for 4-(4-bromo-2-formylphenoxy)butanenitrile). Guidechem. Available at:
Sources
Distinguishing O-alkylation vs C-alkylation Products by NMR: A Comparative Guide
Executive Summary
The alkylation of ambident nucleophiles (e.g., enolates, phenolates) is a pivotal transformation in organic synthesis.[1] However, it frequently yields a mixture of C-alkylated (kinetic or thermodynamic) and O-alkylated (kinetic) products. Distinguishing these isomers is critical, as they possess vastly different pharmacological profiles and chemical reactivities.
While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural evidence required for regulatory filing and structure-activity relationship (SAR) studies. This guide outlines a rigorous, self-validating NMR workflow to unambiguously distinguish O- vs. C-alkylation.
Part 1: Mechanistic Basis & The Analytical Challenge
To interpret the NMR data, one must understand the electronic environment changes induced by alkylation.
The Ambident Nucleophile
In an enolate system, the negative charge is delocalized between the
-
C-Alkylation: The electrophile attacks the
-carbon, retaining the carbonyl functionality ( ). -
O-Alkylation: The electrophile attacks the oxygen, forming an enol ether (
).
The "Shielding" Divergence
The core differentiator is electronegativity . Oxygen (3.44 Pauling scale) is significantly more electronegative than Carbon (2.55).
-
O-Alkylation Result: The alkyl group is attached to a highly electronegative atom, causing significant deshielding (downfield shift) of adjacent protons and carbons.
-
C-Alkylation Result: The alkyl group is attached to a carbon, resulting in a more shielded (upfield) environment relative to the O-analog.
Part 2: 1D NMR Diagnostics (The First Line of Defense)
While 1D NMR is often sufficient for simple systems, it should be treated as indicative rather than conclusive in complex molecules.
Proton ( H) NMR Trends
| Feature | C-Alkylated Product (Ketone/Ester) | O-Alkylated Product (Enol Ether) | Diagnostic Note |
| New Alkyl | Key Indicator. Protons on a carbon attached to oxygen are roughly 1.5–2.0 ppm further downfield. | ||
| Vinyl Protons | Absent (unless preexisting) | O-alkylation "freezes" the double bond. Look for a new vinylic signal if the starting material was a saturated ketone. | |
| Coupling ( | Standard aliphatic splitting. | Aliphatic splitting, but often simpler due to lack of neighboring protons across the ether linkage. |
Carbon ( C) NMR Trends[3]
The carbon spectrum offers a more robust distinction because it reveals the fate of the carbonyl carbon.
| Feature | C-Alkylated Product | O-Alkylated Product | Diagnostic Note |
| New Alkyl | The O-C bond deshields the carbon significantly more than a C-C bond. | ||
| The "Former" Carbonyl | Definitive. C-alkylation retains the | ||
| N/A (remains | The |
Part 3: 2D NMR Diagnostics (The Definitive Proof)
For regulatory rigor, 2D NMR is required to establish connectivity. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "smoking gun."
The HMBC Logic
HMBC shows correlations over 2-3 bonds (
-
Scenario A (C-Alkylation): The new alkyl protons correlate to a Carbonyl Carbon (
> 200 ppm). -
Scenario B (O-Alkylation): The new alkyl protons correlate to an Enol/Ether Carbon (
140-165 ppm).
Experimental Workflow Diagram
Figure 1: Decision tree for distinguishing alkylation isomers using 1D and 2D NMR data.
Part 4: Detailed Experimental Protocol
Sample Preparation
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (CDCl
is standard; DMSO- if solubility is poor). -
Tube: High-quality 5mm NMR tube.
-
Integrity: Ensure the sample is free of paramagnetic impurities (filter through Celite if necessary) to prevent line broadening.
Acquisition Parameters (Standard 400/500 MHz)
- H NMR: 16 scans, 1s relaxation delay.
- C NMR: 512-1024 scans (essential to see quaternary carbonyl carbons).
-
HSQC (Multiplicity-Edited): Distinguishes CH/CH
(positive) from CH (negative). Useful to confirm the hybridization of the carbon attached to the new group. -
HMBC: Optimized for long-range coupling (
Hz).-
Note: If you suspect a very rigid system or weak coupling, lower the
-optimization to 5 Hz.
-
Data Analysis Step-by-Step
-
Identify the "New" Protons: Locate the protons of the incoming alkyl group (e.g., the methyl singlet or ethyl quartet).
-
Check HSQC: Determine the chemical shift of the carbon directly attached to these protons.
-
If
ppm Likely O-Alkyl. -
If
ppm Likely C-Alkyl.
-
-
Run HMBC Tracing: Look for the cross-peak from the "New" protons to the quaternary carbon of the scaffold.
-
The "Anchor" Test: Does the anchor carbon resonate at the ketone frequency (>200 ppm) or the enol ether frequency (~160 ppm)?
-
Visualization of HMBC Connectivity
Figure 2: The decisive HMBC correlation. The chemical shift of the 'destination' carbon confirms the isomer.
Part 5: Case Study – Alkylation of Ethyl Acetoacetate
Consider the methylation of ethyl acetoacetate using MeI/K
| Parameter | C-Methylation (Product A) | O-Methylation (Product B) |
| Structure | Ethyl 3-methoxybut-2-enoate | |
| Multiplicity | Doublet (couples to | Singlet (isolated on Oxygen) |
| Carbonyl/Enol C | Ketone C at | Enol C at |
| Alkene H | None |
Analysis: Product A shows a doublet for the methyl group and a ketone carbonyl signal, confirming C-alkylation . Product B shows a singlet at 3.70 ppm and the disappearance of the ketone signal (replaced by an enol carbon), confirming O-alkylation .
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive text on chemical shift ranges).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Accessed Oct 2023).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis of ambident nucleophiles).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Detailed protocols for HMBC optimization).
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- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-2-formylphenoxy)butanenitrile
Immediate Safety and Hazard Assessment
Before handling 4-(4-bromo-2-formylphenoxy)butanenitrile, it is imperative to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its functional groups—aromatic bromide, aldehyde, ether, and nitrile—indicates that it should be handled as a hazardous substance.
Based on data for analogous compounds like 4-bromobutyronitrile and other brominated aromatic compounds, the primary hazards are anticipated to be:
-
Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A laboratory coat and closed-toe shoes.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Highlights |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/eye protection/face protection.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Irritation | Exclamation Mark | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Chemical Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.[5] 4-(4-Bromo-2-formylphenoxy)butanenitrile falls into a specific hazardous waste category due to its chemical structure.
Core Principle: Halogenated and non-halogenated organic wastes must always be collected in separate, clearly labeled containers.[3][6][7][8][9]
DOT Script for Waste Segregation Logic:
Caption: Waste segregation decision for 4-(4-bromo-2-formylphenoxy)butanenitrile.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of waste containing 4-(4-bromo-2-formylphenoxy)butanenitrile.
Materials Required:
-
Designated "Halogenated Organic Waste" container (typically glass or chemically resistant plastic).[6]
-
Waste label with fields for contents, date, and hazard symbols.[5]
-
Secondary containment bin.[10]
-
Full PPE as described in Section 1.
Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and appropriate waste container from your institution's Environmental Health and Safety (EHS) department.[9]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[7]
-
Place a "Hazardous Waste" label on the container before adding any waste.[11][12] Clearly write "Halogenated Organic Waste" and list "4-(4-bromo-2-formylphenoxy)butanenitrile" as a component.[8]
-
-
Waste Collection:
-
All operations involving the transfer of this waste must be conducted within a chemical fume hood.[3]
-
Carefully transfer the waste into the designated halogenated organic waste container. Avoid splashing.
-
If the compound is in a solid form, use a dedicated spatula. If it is in solution, pour carefully.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]
-
Do not overfill the container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Decontamination of Empty Containers:
-
The original container of 4-(4-bromo-2-formylphenoxy)butanenitrile must be decontaminated before disposal.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[13]
-
After triple rinsing, deface the original label on the container to prevent misuse.[13] The rinsed container can then typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policy.
-
-
Storage and Final Disposal:
-
Securely close the waste container and store it in a designated satellite accumulation area (SAA).[12][13]
-
The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and within secondary containment to contain any potential leaks.[5][13]
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10] Never pour this chemical waste down the drain.[3][14]
-
DOT Script for Disposal Workflow:
Caption: Step-by-step workflow for the disposal of 4-(4-bromo-2-formylphenoxy)butanenitrile.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.[15]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[16]
-
Control Vapors: Ensure the fume hood is operational. If safe to do so, close doors to the affected area to contain vapors.[17]
-
Cleanup: For small spills within a fume hood, use a chemical spill kit with an absorbent material like vermiculite or sand.[15][18] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Spill Debris: Carefully scoop the absorbed material into a compatible container, label it as "Spill Debris containing 4-(4-bromo-2-formylphenoxy)butanenitrile," and dispose of it as halogenated organic waste.[18][19]
-
Decontaminate: Clean the spill area with soap and water.[15]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][17][18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][18] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- 4-(4-BROMO-2-FORMYLPHENOXY)BUTANENITRILE - Sigma-Aldrich.
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- 4 - SAFETY DATA SHEET.
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- 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile - Safety Data Sheet - ChemicalBook. (2025, July 26).
- 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem.
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- Organic solvents disposal strategies? - ResearchGate. (2013, May 25).
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Personal protective equipment for handling 4-(4-Bromo-2-formylphenoxy)butanenitrile
As a Senior Application Scientist, I recognize that handling multifunctional organic building blocks like 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS: 1039828-17-5) [1] requires a highly nuanced approach to laboratory safety. This compound is a critical intermediate in drug discovery, but it integrates three distinct reactive moieties: an aryl bromide, an electrophilic formyl (aldehyde) group, and an aliphatic nitrile.
To build a self-validating safety system, we must move beyond simply listing rules and instead understand the causality behind the chemical's hazards. This guide provides a comprehensive, step-by-step operational and disposal plan designed specifically for researchers and drug development professionals.
Mechanistic Risk Assessment (The "Why")
Designing an effective safety protocol requires dissecting the molecule's structural hazards:
-
The Formyl Group (Aldehyde): Aldehydes feature a highly electrophilic carbonyl carbon. Upon dermal or inhalation exposure, this carbon reacts rapidly with nucleophilic primary amines in human tissue proteins (such as keratin), causing cross-linking. This mechanism makes the compound a severe irritant and a potential sensitizer.
-
The Nitrile Group: While bulky aliphatic nitriles do not release cyanide as rapidly as small molecules like acetonitrile, they still pose a systemic toxicity risk if metabolized via cytochrome P450 enzymes following accidental ingestion or severe dermal exposure.
-
The Aryl Bromide & Phenoxy Ether: These functional groups render the molecule highly lipophilic. High lipophilicity drastically increases the rate of dermal penetration, allowing the compound to bypass the skin's aqueous barriers and rapidly permeate standard single-layer laboratory gloves.
Fig 1: Hazard exposure pathways and corresponding PPE mitigation strategies.
Personal Protective Equipment (PPE) Matrix
Based on the lipophilic and electrophilic nature of the compound, standard baseline PPE is insufficient. The following matrix outlines the required PPE and the scientific rationale for each selection.
| PPE Category | Specification | Quantitative Metric | Scientific Rationale & Causality |
| Hand Protection | Double-layered Nitrile or Butyl Rubber | Min. 5 mil thickness per layer | The lipophilic brominated aromatic ring accelerates permeation through thin nitrile. Double gloving provides a sacrificial outer layer. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 compliant | Aldehydes cause severe corneal irritation. Standard safety glasses lack orbital seals, failing to protect against fine dust or aerosolized droplets. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex | Prevents dermal exposure. Synthetic blends can melt into the skin if the compound is handled near flammable synthetic solvents. |
| Engineering Control | Chemical Fume Hood | 80–120 fpm face velocity | Prevents inhalation of nitrile/aldehyde vapors. Velocities >120 fpm create turbulent eddies that pull contaminants into the breathing zone[2]. |
Engineering Controls & Operational Plan
The cornerstone of handling this compound is the chemical fume hood. According to the[3] and[4], a properly functioning fume hood is mandatory.
Step-by-Step Handling Methodology
-
Airflow Verification: Check the fume hood monitor to ensure the face velocity is actively reading between 80 and 120 fpm[2]. Do not proceed if the alarm is sounding or if the reading is below 80 fpm, as this fails to contain heavy vapors[5].
-
Workspace Preparation: Purge the hood of unnecessary clutter to maintain laminar airflow. Place a secondary containment tray under the balance to catch micro-spills.
-
PPE Donning: Inspect nitrile gloves for micro-tears. Don the first pair, pull the lab coat cuffs over the wrists, and don the second pair over the cuffs.
-
Weighing: Tare an anti-static weigh boat inside an enclosed analytical balance within the fume hood. Carefully dispense the 4-(4-Bromo-2-formylphenoxy)butanenitrile to prevent ambient air currents from aerosolizing the powder.
-
Transfer & Sealing: Transfer the solid directly into the reaction flask. Immediately seal the flask with a septum and purge with Argon or Nitrogen for 5 minutes. This prevents the premature atmospheric oxidation of the reactive formyl group into a carboxylic acid.
-
Decontamination: Wipe the spatula and balance surfaces with an acetone-soaked Kimwipe, followed by a 5% sodium bisulfite wash. The bisulfite reacts specifically with the aldehyde to form a water-soluble, non-volatile bisulfite adduct, neutralizing the primary irritant.
Fig 2: Step-by-step operational workflow for safely handling brominated nitrile compounds.
Spill Response & Disposal Logistics
A self-validating safety system anticipates failure. Improper disposal of brominated compounds can lead to severe environmental contamination, regulatory fines, and dangerous laboratory reactions[6].
-
Spill Mitigation: If spilled, do not sweep , as this aerosolizes the dust. Cover the spill with a universal absorbent pad moistened with 5% sodium bisulfite. This targeted chemical intervention forms a bisulfite adduct with the aldehyde, instantly neutralizing its volatility and irritant capacity.
-
Waste Segregation: 4-(4-Bromo-2-formylphenoxy)butanenitrile must be strictly segregated into Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) drastically increases disposal costs and can lead to exothermic polymerization in the waste carboy.
-
Regulatory Compliance: Clearly label the waste container with the full chemical name, CAS number (1039828-17-5), and the hazard pictograms for "Irritant" and "Environmental Hazard." Dispose of the material via a licensed hazardous waste contractor in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[7].
References
-
Siemens / ANSI/AIHA. "Fume Hood Face Velocity Can it Ensure Safe Containment?" URL: [Link]
-
Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450)." URL:[Link]
-
PSA Laboratory Furniture. "How To Meet Fume Hood Face Velocity Requirements." URL:[Link]
-
Oxmaint. "Fume Hood Inspection and Maintenance Guide." URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." The National Academies Press. URL:[Link]
-
Kansas State University. "Prudent Practices in Laboratory Safety." URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
